molecular formula C9H11BrFNO B13033940 (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

Cat. No.: B13033940
M. Wt: 248.09 g/mol
InChI Key: UMGGLXQSZJPMAZ-OLAZFDQMSA-N
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Description

(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol ( 1213512-16-3) is a chiral amino alcohol building block of high interest in medicinal chemistry and drug discovery . This compound features a defined (1S) stereocenter and a molecular framework consisting of a 3-bromo-5-fluorophenyl ring, making it a valuable scaffold for the synthesis of more complex molecules . Its structural characteristics, particularly the bromo and fluoro substituents on the aromatic ring, are frequently utilized in the design of potent enzyme inhibitors, such as those targeting aminopeptidase N (APN/CD13), an enzyme considered a pivotal target in cancer research due to its role in tumor-cell angiogenesis and metastasis . Furthermore, similar bromo- and fluoro-substituted phenylpropanolamine derivatives are prominent in preclinical research for developing novel pharmacotherapeutics, demonstrating the potential of this chemical class in central nervous system (CNS) drug discovery . The compound is supplied with comprehensive analytical data and is intended for Research Use Only. It is not approved for human, veterinary, or diagnostic applications.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

(1S)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11BrFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1

InChI Key

UMGGLXQSZJPMAZ-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=CC(=CC(=C1)Br)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Br)F)N)O

Origin of Product

United States

Foundational & Exploratory

Chemical properties of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Executive Summary

(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS: 1336858-03-7) is a high-value chiral building block (CBB) utilized in the synthesis of advanced pharmaceutical intermediates. Belonging to the class of iso-norephedrine derivatives , this scaffold is distinguished by its specific regio-chemistry—placing the amine group at the benzylic position and the hydroxyl group at the homobenzylic position.

The presence of the 3-bromo-5-fluoro substitution pattern on the phenyl ring imparts unique electronic properties, making this compound a "privileged structure" in medicinal chemistry. The bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the fluorine atom modulates lipophilicity and metabolic stability. This guide details its physiochemical profile, validated synthetic routes, and application in drug discovery.

Part 1: Chemical Identity & Physiochemical Properties

The dual-halogenated motif creates an electron-deficient aromatic system, influencing the pKa of the benzylic amine and the reactivity of the hydroxyl group.

Table 1: Physiochemical Profile
PropertyValue / DescriptionNote
CAS Number 1336858-03-7Primary identifier
Molecular Formula C₉H₁₁BrFNO
Molecular Weight 248.09 g/mol
SMILES CC(O)C1=CC(Br)=CC(F)=C1Stereochemistry at C1 is (S)
Appearance Off-white to pale yellow solidTypical for amino alcohols
Predicted LogP 1.97 ± 0.3Moderate lipophilicity
TPSA 46.25 ŲGood membrane permeability
pKa (Amine) ~8.9 (Predicted)Slightly lower than typical alkylamines due to electron-withdrawing aryl ring
H-Bond Donors 2 (NH₂, OH)
H-Bond Acceptors 2 (N, O)
Structural Analysis
  • Benzylic Amine (C1): The (1S) configuration is critical for molecular recognition in protein binding pockets. The benzylic position is activated for oxidation; however, the electron-withdrawing F and Br atoms stabilize the C-H bond against metabolic P450 benzylic hydroxylation compared to a non-substituted phenyl ring.

  • Halogen Bonding: The 3-Br substituent is not merely a reactive handle; in the final drug target, it can participate in halogen bonding with backbone carbonyls of the target protein.

  • Fluorine Effect: The 5-F substituent lowers the pKa of the phenyl ring protons, potentially increasing the acidity of the benzylic proton, though the primary effect is lipophilic modulation.

Part 2: Synthetic Methodologies

Synthesizing the iso-norephedrine regioisomer (Amine @ C1, Hydroxyl @ C2) requires distinct strategies from the standard Henry reaction (which typically yields Amine @ C2).

Method A: The Alpha-Hydroxy Ketone Route (Scalable)

This pathway ensures the correct regiochemistry by establishing the oxygenation pattern prior to amination.

  • Precursor Synthesis: Grignard reaction of 3-bromo-5-fluorobenzonitrile with ethylmagnesium bromide, followed by acidic hydrolysis, yields 1-(3-bromo-5-fluorophenyl)propan-1-one .

  • Alpha-Functionalization: Oxidation of the ketone using hypervalent iodine (e.g., Koser's reagent) or bromination followed by hydrolysis yields the alpha-hydroxy ketone .

  • Stereoselective Amination: To achieve the (1S) configuration, a Ellman’s Sulfinamide approach is recommended over standard reductive amination.

    • Condensation with (S)-tert-butanesulfinamide/Ti(OEt)₄ gives the chiral N-sulfinyl imine.

    • Diastereoselective reduction (using NaBH₄ or L-Selectride) yields the sulfinamide intermediate.

    • Acidic cleavage (HCl/MeOH) liberates the free amine.

Method B: Sharpless Asymmetric Aminohydroxylation (High Precision)

For high enantiomeric excess (ee > 95%) without chiral resolution.

  • Styrene Formation: Wittig olefination of 3-bromo-5-fluorobenzaldehyde with ethyltriphenylphosphonium bromide yields the corresponding styrene.

  • Aminohydroxylation: Treatment with Potassium Osmatate, (DHQ)₂PHAL (chiral ligand), and a nitrogen source (e.g., Chloramine-T or Carbamate).

  • Regioselectivity: The reaction inherently favors placing the nitrogen at the benzylic position (C1) and oxygen at C2, perfectly matching the target structure.

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_legend Key Mechanism Start 3-Bromo-5-fluorobenzaldehyde Styrene Styrene Intermediate (Wittig Olefination) Start->Styrene Ph3P=CHCH3, THF, -78°C AA_Reaction Sharpless Asymmetric Aminohydroxylation (Cat: OsO4, Ligand: (DHQ)2PHAL) Styrene->AA_Reaction Regioselective Insertion Protected_Prod N-Protected Amino Alcohol AA_Reaction->Protected_Prod C1-N / C2-O Bond Formation Final_Prod (1S)-1-Amino-1-(3-bromo-5-fluorophenyl) propan-2-ol Protected_Prod->Final_Prod Deprotection (e.g., CAN or H2/Pd) Mechanistic_Note Ligand control ensures (S)-chirality at the benzylic center.

Caption: Figure 1. High-fidelity synthesis via Sharpless Asymmetric Aminohydroxylation to ensure correct regiochemistry (C1-N) and stereochemistry.

Part 3: Reactivity & Applications

This molecule functions as a "dual-warhead" intermediate. The aliphatic backbone allows for heterocycle formation, while the aromatic ring is primed for diversity-oriented synthesis.

Heterocyclic Cyclization

Reacting the 1,2-amino alcohol motif with phosgene equivalents (e.g., CDI or triphosgene) yields Oxazolidinones . These are critical pharmacophores in antibiotics (e.g., Linezolid analogs) and MAO inhibitors.

  • Reaction: Amino Alcohol + CDI

    
     5-methyl-4-(3-bromo-5-fluorophenyl)oxazolidin-2-one.
    
Palladium-Catalyzed Cross-Coupling

The 3-Bromo position is highly reactive toward Suzuki-Miyaura coupling.

  • Protocol: Aryl Boronic Acid + Pd(dppf)Cl₂ + K₂CO₃ in Dioxane/Water.

  • Strategic Value: This allows the "late-stage diversification" of the drug candidate. The amino-alcohol "head" is kept constant while the aromatic "tail" is extended to probe hydrophobic pockets in the target protein.

Kinase Inhibitor Design

The 3-Br, 5-F motif mimics the hinge-binding region of many kinase inhibitors. The fluorine atom can engage in multipolar interactions with gatekeeper residues, while the amino alcohol moiety often mimics the ribose or phosphate binding region of ATP.

Visualization: Reactivity Network

Reactivity_Network Core (1S)-1-Amino-1- (3-bromo-5-fluorophenyl) propan-2-ol Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki via 3-Br Cyclization Oxazolidinone Formation Core->Cyclization via 1,2-Aminoalcohol Amidation Amide Coupling (Peptidomimetics) Core->Amidation via 1-NH2 Target_Kinase Kinase Inhibitors (Hinge Binder) Suzuki->Target_Kinase Target_Antibiotic Oxazolidinone Antibiotics Cyclization->Target_Antibiotic

Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the bromine handle and the amino-alcohol core.

Part 4: Handling & Safety Protocols

As a halogenated benzylamine derivative, strict safety protocols are required to mitigate toxicity and chemical instability.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amino alcohols are hygroscopic and can absorb CO₂ from the air to form carbamates.

  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Protocol: Use only in a fume hood. Avoid contact with strong oxidizing agents (which may cleave the benzylic C-N bond).

References

  • ChemScene. (2024). (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Product Monograph. Retrieved from

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. (Contextual grounding for Sulfinamide synthesis).
  • Sharpless, K. B., et al. (1996). "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition. (Methodology reference for AA route).
  • AiFChem. (2025).[1] Molecular Building Block Synthetic Route: 1270161-46-0.[1] Retrieved from

  • BenchChem. (2025).[2] Synthesis of Halogenated Phenol Derivatives and Intermediates. Retrieved from

Sources

Solubility profile of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol in organic solvents

[1]

Executive Summary & Application Context

(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol is a high-value chiral building block, structurally characteristic of "privileged scaffolds" used in the synthesis of ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors (e.g., analogs related to crizotinib or lorlatinib development programs).[1]

Its solubility behavior is governed by a "push-pull" physicochemical architecture:

  • Lipophilic Domain: The 3-bromo-5-fluorophenyl ring provides significant hydrophobicity and

    
    -stacking potential.[1]
    
  • Hydrophilic Domain: The 1-amino-propan-2-ol chain introduces hydrogen bond donors/acceptors and pH-dependent solubility.[1]

Understanding this profile is critical for optimizing nucleophilic aromatic substitutions , chiral resolutions , and crystallization purifications during API synthesis.[1]

Physicochemical Solubility Profile

The following data categorizes solvent compatibility based on the molecule's amphiphilic nature.

Theoretical Solubility Matrix

Based on calculated LogP (~1.97), TPSA (46.25), and structural analogy to phenyl-amino-alcohol intermediates.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Strong H-bonding interaction with both the amine and hydroxyl groups.[1] Primary choice for reaction media.[1]
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Dipole-dipole interactions stabilize the polar side chain; excellent for solubilizing the lipophilic ring.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the halogenated phenyl ring and the amine.[1] Common extraction solvent.[1]
Ethers THF, 2-MeTHF, 1,4-DioxaneModerate-High Good general solubility; often used as a co-solvent.[1]
Esters Ethyl Acetate, Isopropyl AcetateModerate Soluble, but temperature-dependent.[1] ideal for crystallization when cooled.[1]
Hydrocarbons n-Heptane, Hexanes, TolueneLow / Anti-solvent The polar amino-alcohol chain resists solvation in non-polar alkanes.[1] Toluene may show partial solubility due to

-interactions.[1]
Aqueous Water (pH 7)Low (<1 mg/mL)The lipophilic aryl ring dominates at neutral pH.
Aqueous Acid 0.1M HCl, 1M Acetic AcidHigh Protonation of the amine (

) drastically increases hydrophilicity.[1]
Critical Process Parameters (CPP)
  • pH Sensitivity: The molecule acts as a weak base. Solubility in aqueous media is strictly pH-dependent.[1] Acidification generally solubilizes the compound, while basification (pH > 10) precipitates it.[1]

  • Temperature Coefficient: Solubility in alcohols (EtOH, IPA) and esters (EtOAc) shows a steep curve, making these ideal candidates for cooling crystallization .[1]

Experimental Protocol: Gravimetric Solubility Screen

Directive: Do not rely solely on literature. Validate the specific batch profile using this self-validating protocol.

Objective

To determine the saturation solubility (

Materials
  • (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (Test Article).[1]

  • HPLC-grade solvents (MeOH, IPA, EtOAc, Heptane, Toluene).[1]

  • 0.45 µm PTFE Syringe Filters.[1]

  • Thermomixer or temperature-controlled shaker.[1]

Methodology
  • Preparation: Weigh approx. 50 mg of the Test Article into a 1.5 mL HPLC vial.

  • Solvent Addition: Add solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds. If solid dissolves completely, record as "High Solubility" (>500 mg/mL) and stop.[1]

  • Saturation: If solid remains, place in Thermomixer at 25°C (or target process temp) for 24 hours @ 700 RPM.

  • Filtration: Centrifuge or filter the supernatant using a pre-warmed syringe filter (to prevent crash-out).

  • Quantification:

    • Rapid Method: Evaporate a known volume of filtrate (e.g., 200 µL) to dryness and weigh the residue.[1]

    • Precise Method: Dilute filtrate and analyze via HPLC-UV (254 nm).

Calculation
1

Purification & Isolation Strategy

The solubility differential between Alcohols (Good Solvent) and Hydrocarbons (Anti-Solvent) drives the purification logic.

Crystallization Workflow (DOT Diagram)

PurificationStrategyRawCrude Reaction Mixture(Containing Intermediate)ExtractExtractionSolvent: DCM or EtOAcWash: Water (pH > 10)Raw->ExtractPartitioningConcConcentration(Rotary Evaporation)Extract->ConcRemove SolventDissolveDissolutionSolvent: Hot Ethanol (50-60°C)Conc->DissolveOily ResidueCoolCooling CrystallizationSlow ramp to 0-5°CDissolve->CoolSupersaturationAntiSolventOptional: Anti-Solvent AdditionAdd n-Heptane dropwiseCool->AntiSolventIf yield lowFilterFiltration & WashCold Heptane/EtOH (9:1)Cool->FilterPrecipitate formedAntiSolvent->FilterDryVacuum Drying<40°C (Avoid melting)Filter->DryWet Cake

Figure 1: Purification Decision Tree based on solubility differentials. The use of Ethanol/Heptane leverages the high solubility of the amino-alcohol in hot ethanol and its insolubility in cold heptane.

Handling & Stability References

  • Hygroscopicity: Amino alcohols are frequently hygroscopic.[1][2] The presence of the amine group can attract atmospheric moisture, leading to "oiling out" of the solid. Store in a desiccator or under nitrogen.

  • Salt Formation: To improve stability and water solubility for biological assays, convert the free base to a hydrochloride or tosylate salt.[1]

    • Protocol: Dissolve free base in EtOAc; add 1.0 eq of HCl in Dioxane; filter the white precipitate.

References

  • Pfizer Inc. (2014).[1] Macrocyclic Polymer Inhibitors of ALK and ROS1. (Patent describing structurally related 3-bromo-5-fluoro-phenyl intermediates).

  • ChemScene. (2024).[1] Product Data Sheet: (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS 1336858-03-7).[1]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa and logP driven solubility).

  • Johnson, T. W., et al. (2014).[1] "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of ALK/ROS1."[1] Journal of Medicinal Chemistry, 57(11), 4720–4744.[1] (Context for 3-bromo-5-fluoro phenyl pharmacophore).

Thermodynamic Stability Profile: (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability analysis of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS: 1336858-03-7). As a halogenated chiral


-amino alcohol, this scaffold presents unique thermodynamic challenges compared to non-substituted phenylpropanolamines. The electron-withdrawing effects of the 3-bromo and 5-fluoro substituents significantly alter the acidity of the benzylic proton, creating a heightened risk for base-catalyzed racemization.

This document details the theoretical energy landscape, specific chemical degradation pathways, and a self-validating experimental framework (aligned with ICH Q1A(R2)) to empirically determine the shelf-life and processing limits of this intermediate.

Part 1: Structural Analysis & Theoretical Stability

Electronic Effects & The Benzylic Lability

The thermodynamic stability of this molecule is governed by the interplay between the electron-poor aromatic ring and the basic amino group.

  • Inductive Destabilization: The Fluorine (

    
    ) and Bromine (
    
    
    
    ) atoms exert a strong inductive withdrawing effect (-I). This pulls electron density from the aromatic ring, which in turn destabilizes the C1-H bond (benzylic position).
  • pKa Shift: Unlike unsubstituted phenylpropanolamine, the benzylic proton in this analog is more acidic (estimated pKa

    
     22-24 vs. standard 
    
    
    
    26-28). This lowers the activation energy (
    
    
    ) required for deprotonation, making the (1S) stereocenter thermodynamically fragile in the presence of strong bases (e.g., KOtBu, NaH) or even moderate bases at elevated temperatures.
Conformational Lock (Intramolecular Hydrogen Bonding)

Despite the electronic risks, the molecule exhibits a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the amine lone pair (OH


 N) or vice versa (NH 

O), depending on the solvent dielectric.
  • Gas Phase/Non-polar Solvents: The gauche conformation is thermodynamically preferred by

    
     3-5 kcal/mol over the anti conformer due to this internal H-bond.
    
  • Polar Solvents (Water/MeOH): Solvation shells disrupt this internal bond, raising the entropic energy and making the molecule more susceptible to intermolecular attack.

Part 2: Chemical Degradation Pathways

The following Graphviz diagram details the three primary degradation vectors: Racemization , Oxidation , and Cyclization .

DegradationPathways cluster_legend Thermodynamic Risk Levels Molecule (1S)-1-Amino-1- (3-Br-5-F-phenyl)propan-2-ol BenzylicAnion Benzylic Carbanion (Planar Intermediate) Molecule->BenzylicAnion Base (OH-), Heat -H+ Imine Imine Intermediate Molecule->Imine Oxidative Stress (Peroxides/Metal ions) Oxazolidinone Oxazolidinone (via Carbonate/Phosgene) Molecule->Oxazolidinone + CO2 equivalents (DMC/CDI) Aziridine Aziridine (via OH Activation) Molecule->Aziridine Activation of OH (e.g., MsCl, SOCl2) Racemate Racemic Mixture ((1R/S)-Isomers) BenzylicAnion->Racemate Reprotonation Ketone Alpha-Amino Ketone (Oxidative Deamination) Imine->Ketone Hydrolysis HighRisk High Risk (Base) MedRisk Med Risk (Process)

Figure 1: Mechanistic degradation map. The red path (Racemization) is the critical quality attribute (CQA) for this specific halogenated scaffold.

Critical Pathway: Base-Catalyzed Epimerization

Because the 3-Br, 5-F substitution stabilizes the benzylic carbanion, epimerization is the primary thermodynamic sink.

  • Mechanism: Deprotonation at C1

    
     Planar 
    
    
    
    intermediate
    
    
    Reprotonation from either face.
  • Thermodynamic Driver: The racemic mixture is entropically favored (

    
    ).
    
  • Control Strategy: Avoid processing at pH > 10. Temperature excursions > 60°C in basic media will cause rapid ee% erosion.

Secondary Pathway: N-O Acyl Migration

If the amine is acylated (e.g., during peptide coupling), the resulting amide can migrate to the oxygen under acidic conditions (N


 O shift), forming an ester. This is reversible but complicates HPLC analysis.

Part 3: Experimental Protocols (Self-Validating)

To empirically determine the thermodynamic stability constants, the following protocols must be executed. These are designed to be self-validating —meaning the control arms confirm the assay's validity.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the


 (time to 90% potency) and identify degradation products.
Stress ConditionReagent/SettingDurationTarget EndpointValidation Check
Acid Hydrolysis 0.1 N HCl24 hrs @ 60°C< 5% degradationNeutralize & check mass balance
Base Hydrolysis 0.1 N NaOH4 hrs @ 40°CRacemization Chiral HPLC (check for (1R) enantiomer)
Oxidation 0.3%

2 hrs @ RTN-oxide/ImineMS detection of M+16 peak
Thermal Solid state, 80°C7 daysPolymorph changeDSC/XRPD overlay
Photostability UV/Vis (1.2M lux)24 hrsDehalogenationCheck for free

or

ions
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (


) and the onset of thermal decomposition (

).
  • Sample Prep: Weigh 2-4 mg of dried (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol into a Tzero aluminum pan. Hermetically seal (pinhole lid).

  • Ramp: Equilibrate at 25°C. Ramp 10°C/min to 250°C.

  • Analysis:

    • Endotherm: First sharp peak represents

      
       (Likely range: 90-140°C depending on salt form).
      
    • Exotherm: A broad exothermic event indicates decomposition.

    • Safety Rule: If

      
      , the material is thermally unstable and unsafe for melt-processing.
      

Part 4: Analytical Workflow

The following workflow ensures data integrity when assessing the stability of this chiral intermediate.

StabilityWorkflow cluster_analysis Dual-Stream Analysis Start Sample Generation (Salt vs Free Base) Stress Apply Stress Conditions (Table 3.1) Start->Stress Achiral Achiral HPLC/MS (Purity & ID) Stress->Achiral Aliquot A Chiral Chiral HPLC (Enantiomeric Excess) Stress->Chiral Aliquot B Data Data Synthesis (Kinetics Calculation) Achiral->Data % Area Norm Chiral->Data % ee Drop Decision Storage Definition Data->Decision

Figure 2: Analytical workflow distinguishing chemical purity from stereochemical integrity.

Recommended Analytical Conditions
  • Chiral Column: Immobilized polysaccharide phase (e.g., Chiralpak IC or IA).

  • Mobile Phase: Heptane/Ethanol/DEA (90:10:0.1). Note: Diethylamine (DEA) is crucial to sharpen the peak of the basic amine.

  • Detection: UV @ 254 nm (Strong absorption due to phenyl ring).

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4]Link

  • Bergman, R. G., & Ellman, J. A. (1999). Stereoselective Synthesis of 1,2-Amino Alcohols.[5] Journal of Organic Chemistry. (Provides context on the thermodynamic preference of amino alcohol conformers).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for electronic effects of halogen substituents on benzylic acidity).
  • Air Water Inc. (2025). Safety Data Sheet: Halogenated Phenylpropanolamines.
  • Jackson, S. K., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.[6] National Institutes of Health. Link (Context on synthesis and stability of similar scaffolds).

Sources

Safety Data Sheet (SDS) and Handling Precautions for Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

Fluorinated amino alcohols (FAAs) represent a critical class of building blocks in modern medicinal chemistry. By strategically substituting hydrogen with fluorine, researchers modulate pKa, lipophilicity, and metabolic stability without significantly altering steric bulk.[1] However, this bioisosteric advantage introduces a complex hazard profile that hybridizes the corrosivity of amines, the flammability of alcohols, and the latent toxicity of fluorinated metabolites.

This guide moves beyond the standard "wear gloves" advice found in generic SDS documents. It provides a mechanism-based safety framework, distinguishing between the intact reagent (primarily a corrosive base) and its decomposition products (potentially lethal HF gas).

Part 2: Chemical Architecture & Hazard Causality

To handle FAAs safely, one must understand the electronic influence of the fluorine atom on the molecule's reactivity.

The Fluorine Effect on Basicity and Safety

The high electronegativity of fluorine pulls electron density away from the amine nitrogen (inductive effect,


).
  • Chemical Consequence: The pKa of the conjugate acid is lowered. For example, while ethanolamine has a pKa ~9.5, 2,2,2-trifluoroethanolamine is significantly less basic.

  • Safety Implication: While theoretically less basic, many FAAs remain Skin Corr. 1B or 1C (Causes severe skin burns). The presence of the hydroxyl group and the amine allows for rapid dermal penetration, delivering the corrosive agent to deep tissue layers.

Structure-Property Hazard Table
FeatureChemical EffectSafety/Hazard Consequence
C-F Bond High Bond Energy (~105 kcal/mol)Generally stable, but combustion releases Hydrogen Fluoride (HF).
Amine (-NH₂) Nucleophilic / BasicCorrosive . Causes liquefactive necrosis on skin. Incompatible with acids/oxidizers.[2]
Hydroxyl (-OH) Hydrogen BondingIncreases water solubility, aiding rapid absorption through skin/eyes.
Alpha-Fluorination Inductive WithdrawalIncreases acidity of the -OH proton; potential for unique metabolic toxicity (defluorination).

Part 3: Comprehensive Hazard Identification (GHS)

Most fluorinated amino alcohols (e.g., 2-amino-3,3,3-trifluoropropan-1-ol) trigger the following GHS classifications. Note: Always verify the specific CAS SDS, as chain length shifts toxicity.

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Category 1B/1C).

  • H318: Causes serious eye damage (Category 1).[3][4][5][6]

  • H301/H302: Toxic/Harmful if swallowed (Varies by analog).

  • H310: Fatal in contact with skin (Specific to certain short-chain fluoro-compounds).

The "Hidden" Hazard: HF Generation

Unlike standard organic amines, FAAs possess a latent hazard. In the event of a fire or thermal decomposition (>200°C), the carbon-fluorine bond scissions, releasing Hydrogen Fluoride (HF) and potentially Fluorophosgene .

  • Critical Rule: Standard firefighting foam is acceptable, but respiratory protection (SCBA) is non-negotiable due to HF gas generation.

Part 4: Strategic Handling & Engineering Controls

This protocol utilizes a "Self-Validating" approach: the engineering control is selected based on the potential energy of the exposure.

Engineering Control Decision Matrix (Graphviz)

PPE_Decision_Tree Start Start: Handling Fluorinated Amino Alcohol Quantity Quantity / State? Start->Quantity Small_Solid < 1g (Solid/Non-Volatile) Quantity->Small_Solid Large_Liquid > 1g OR Liquid/Volatile Quantity->Large_Liquid Hood Standard Fume Hood (Face Velocity > 100 fpm) Small_Solid->Hood Large_Liquid->Hood Corrosive Only (H314) Glovebox Glovebox / Isolator (Inert Atmosphere) Large_Liquid->Glovebox High Toxicity (H310) Gloves_Standard Double Nitrile Gloves (Change every 30 mins) Hood->Gloves_Standard Gloves_High Laminate / Silver Shield (Breakthrough > 480 min) Hood->Gloves_High If Liquid Handling Glovebox->Gloves_High

Figure 1: Decision logic for Engineering Controls and PPE based on physical state and toxicity profile.

Glove Permeation Protocol

Standard nitrile gloves often degrade quickly against amines.

  • Routine Handling: Double-gloving with Nitrile (minimum 5 mil) . Inspect outer glove immediately upon splash.

  • Prolonged Exposure / Spill Cleanup: Use EVOH (Ethylene Vinyl Alcohol) Laminate gloves (e.g., Silver Shield®). These provide the broadest resistance to both the amine and alcohol functionalities.

Part 5: Emergency Response Protocols

First Aid: The "Dual-Risk" Assessment

When exposure occurs, you must determine if you are treating a Base Burn (Corrosive) or a Fluoride Injury (Systemic Toxicity).

Scenario A: Direct Reagent Contact (Room Temp)

  • Primary Injury: Chemical Burn (Liquefactive Necrosis).

  • Action: Immediate irrigation with water for 15 minutes .[7][8][9][10][11]

  • Note: Calcium Gluconate is generally not required for simple FAA exposure unless the specific SDS indicates metabolic defluorination or HF contamination. However, standard base burn protocols apply.

Scenario B: Thermal Decomposition / Fire Exposure

  • Primary Injury: HF Gas Inhalation / Thermal Burn with HF contamination.

  • Action:

    • Move to fresh air immediately.[3][4][5][9][11]

    • Calcium Gluconate Gel (2.5%) must be applied to skin if HF contamination is suspected.

    • Nebulized Calcium Gluconate may be required for inhalation (Medical Professional Only).

Emergency Workflow Diagram

Emergency_Response Exposure Exposure Incident Type Identify Source Exposure->Type Liquid_Solid Liquid/Solid Reagent Type->Liquid_Solid Fumes_Fire Combustion Fumes / Gas Type->Fumes_Fire Action_Wash Water Flush (15+ min) Remove Clothing Liquid_Solid->Action_Wash Action_Air Fresh Air + Oxygen Alert EMS Fumes_Fire->Action_Air Eval_HF Suspect HF Release? Action_Wash->Eval_HF Action_Air->Eval_HF Tx_Base Treat as Alkali Burn (No Gluconate) Eval_HF->Tx_Base No (Intact Reagent) Tx_HF Apply Ca-Gluconate Gel Monitor Cardiac (QTc) Eval_HF->Tx_HF Yes (Fire/Decomp)

Figure 2: Triage protocol distinguishing between corrosive alkali burns and HF toxicity.

Part 6: Drug Development & Metabolic Stability

In drug discovery, FAAs are often used to block metabolic "soft spots." However, researchers must validate that the fluorine placement does not create a "suicide substrate."

The "Dark Side of Fluorine"

While C-F bonds are strong, specific enzymatic pathways (e.g., P450 oxidative defluorination) can cleave them.

  • Risk: Release of Fluoride ions (

    
    ) or formation of toxic metabolites like Fluoroacetic acid  (inhibitor of the Krebs cycle).[12]
    
  • Validation Step: Early in vitro metabolic stability assays (microsomal stability) should specifically monitor for fluoride ion release using ion-selective electrodes.

Metabolic Logic Diagram

Metabolic_Stability Molecule Fluorinated Amino Alcohol Candidate Metabolism Liver Microsomes (P450) Molecule->Metabolism Path_Stable Metabolically Stable (C-F Intact) Metabolism->Path_Stable Steric/Electronic Block Path_Unstable Oxidative Defluorination Metabolism->Path_Unstable Labile Position Safe Proceed to PK Study Path_Stable->Safe Toxicity Release of F- Ion (Skeletal/Renal Toxicity) Path_Unstable->Toxicity

Figure 3: Metabolic fate of fluorinated building blocks and associated toxicity risks.

Part 7: References

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride. Link

  • Zhou, Y., et al. (2019). "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, 10(6), 821–825. Link

  • TCI Chemicals. (2024).[5] Safety Data Sheet: 2-Amino-1,3-propanediol. Link

  • Yale Environmental Health & Safety. (2024). Standard Operating Procedure: Hydrofluoric Acid and Fluorinated Compounds. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 3,3,3-Trifluoro-1-propanol. Link

Sources

Pharmacophore Analysis of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol represents a highly specialized regioisomer of the phenylpropanolamine (PPA) class. Unlike classical amphetamine-type stimulants where the amine is positioned at the aliphatic C2, this scaffold features a benzylic amine (C1) adjacent to an aliphatic alcohol (C2). This unique connectivity, combined with a "meta-dihalogenated" aromatic core (3-Br, 5-F), creates a distinct pharmacophore profile.

This whitepaper analyzes the structural determinants of this molecule, predicting its utility not merely as a monoaminergic modulator, but as a transition-state isostere for protease inhibition and a high-affinity scaffold for halogen-bonding interactions in kinase domains. We provide a comprehensive breakdown of its electronic features, predicted binding modes, and validation protocols for researchers utilizing this building block in drug discovery.

Chemical Architecture & Stereochemical Definition

Structural Connectivity

The molecule distinguishes itself from standard sympathomimetics (e.g., norephedrine) through regioisomerism:

  • Classical Norephedrine: 2-amino-1-phenylpropan-1-ol (Amine @ C2, Hydroxyl @ C1).

  • Target Molecule: 1-amino-1-phenylpropan-2-ol (Amine @ C1, Hydroxyl @ C2).

This shift places the primary amine directly on the benzylic carbon, significantly altering the pKa and the rotational entropy of the side chain. The (1S) configuration fixes the amine's vector relative to the aromatic plane, a critical feature for stereoselective binding pockets.

The 3-Bromo-5-Fluoro Warhead

The substitution pattern on the phenyl ring is non-trivial and engineered for specific molecular interactions:

  • 3-Bromo (Meta): Acts as a hydrophobic anchor and a Halogen Bond (XB) Donor . The polarizable bromine atom can form a "sigma-hole" interaction with backbone carbonyls or histidine nitrogens in target proteins.

  • 5-Fluoro (Meta): Provides metabolic stability (blocking the reactive meta-position) and modulates the acidity of the benzylic ammonium via inductive electron withdrawal (

    
    -effect).
    

Pharmacophore Modeling & Interaction Map[1][2]

The pharmacophore of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol can be deconstructed into four interaction zones.

Electronic Feature Map
  • Cationic Anchor (Zone A): The benzylic amine (protonated at physiological pH 7.4) serves as the primary electrostatic anchor, targeting Asp/Glu residues (e.g., D79 in DAT/NET or catalytic aspartates in proteases).

  • H-Bond Donor/Acceptor (Zone B): The C2-hydroxyl group acts as a directional H-bond donor/acceptor. In the (1S) configuration, the distance between the

    
     and 
    
    
    
    is constrained, mimicking the tetrahedral transition state of peptide hydrolysis.
  • Lipophilic/Aromatic Core (Zone C): The phenyl ring engages in

    
    -
    
    
    
    T-shaped stacking.
  • Halogen Bond Vector (Zone D): The C-Br bond creates a linear interaction vector (160-180°) for specific molecular recognition.

Visualization: Pharmacophore Interaction Network

The following diagram illustrates the logical flow of pharmacophore features to predicted biological targets.

PharmacophoreMap Molecule (1S)-1-Amino-1-(3-Br-5-F-phenyl)propan-2-ol Feature_Amine Benzylic Amine (C1) (Cationic Anchor) Molecule->Feature_Amine Feature_OH Aliphatic -OH (C2) (H-Bond Donor/Acceptor) Molecule->Feature_OH Feature_Halo 3-Br, 5-F Substitution (Halogen Bonding/Metabolic Block) Molecule->Feature_Halo Target_GPCR GPCRs (Adrenergic/Trace Amine) Asp-Amine Salt Bridge Feature_Amine->Target_GPCR Electrostatic Target_Enzyme Protease/Kinase Transition State Mimicry Feature_OH->Target_Enzyme Tetrahedral Mimic Feature_Halo->Target_GPCR Hydrophobic Pocket Feature_Halo->Target_Enzyme Sigma-Hole Interaction

Caption: Mapping structural features of the (1S)-1-amino-2-ol scaffold to potential biological interaction mechanisms.

Predicted Biological Interactions[2]

Transition State Isostere (Protease/Hydrolase Inhibition)

The


-amino alcohol motif is a classic "warhead" in medicinal chemistry, famously used in HIV protease inhibitors (e.g., Saquinavir).
  • Mechanism: The C1-Amine and C2-Hydroxyl mimic the tetrahedral intermediate formed during the hydrolysis of a peptide bond.

  • Role of 3-Br, 5-F: The halogenated ring fits into the hydrophobic S1 or S1' specificity pockets of enzymes. The Bromine atom can specifically target backbone carbonyls in the active site via halogen bonding, increasing potency 10-100x compared to a simple phenyl ring.

Monoamine Transporter "False Substrate"

While regio-isomeric to amphetamines, the benzylic amine reduces efficacy as a releaser but maintains affinity as a ligand.

  • Prediction: Likely acts as a competitive inhibitor or partial agonist at TAAR1 (Trace Amine Associated Receptor 1) due to the halogenated ring, which is a known booster for TAAR1 affinity.

Experimental Protocols

Protocol A: In Silico Docking Validation

To validate the pharmacophore hypothesis, researchers should utilize a "Sigma-Hole" aware docking protocol. Standard forcefields often treat halogens merely as hydrophobic spheres, missing the critical directional bonding of the Bromine.

Workflow:

  • Ligand Prep: Generate 3D conformers of the (1S) isomer. Calculate electrostatic potential surfaces (ESP) to confirm the positive

    
    -hole on the Bromine atom (typically 
    
    
    
    kcal/mol).
  • Grid Generation: Define the target box (e.g., PDB: 5LYJ for tubulin or homology models of TAAR1).

  • Forcefield: Use AutoDock Vina (specialized) or Schrödinger Glide with "Halogen Bonding" constraints enabled.

  • Scoring: Filter results not just by

    
    , but by the angle of C-Br···O interactions (optimal: 165° ± 15°).
    
Protocol B: Chiral Purity Verification (HPLC)

Ensuring the (1S) stereochemistry is vital, as the (1R) enantiomer may exhibit inert or toxicological profiles.

Methodology:

  • Column: Chiralpak IB or IC (Immobilized polysaccharide phases).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (utilizing the absorption of the bromophenyl ring).

  • Success Criteria: Enantiomeric Excess (ee) > 98%.

Visualization: Validation Workflow

ValidationFlow Step1 Synthesize/Acquire (1S)-1-Amino-1-(3-Br-5-F-phenyl)propan-2-ol Step2 Chiral HPLC Analysis (Chiralpak IB, Hex/IPA) Step1->Step2 Decision ee > 98%? Step2->Decision Branch_Fail Recrystallize / Chiral Resolution Decision->Branch_Fail No Branch_Pass Biological Assay Decision->Branch_Pass Yes Branch_Fail->Step2 Step3 In Silico Docking (Sigma-Hole Aware) Branch_Pass->Step3

Caption: Step-by-step quality control and validation workflow for the target molecule.

Quantitative Data Summary

The following table summarizes the physicochemical properties critical for drug development applications of this specific building block.

PropertyValue (Predicted/Exp)Relevance
Molecular Weight 248.09 g/mol Fragment-based drug design compliant (<300 Da).
LogP ~1.97Ideal lipophilicity for CNS penetration and membrane permeability.
TPSA 46.25 ŲHigh oral bioavailability (Rule of 5 compliant).
H-Bond Donors 2 (NH₂, OH)Critical for active site anchoring.
Rotatable Bonds 2Low entropic penalty upon binding.
pKa (Amine) ~9.2Predominantly ionized at physiological pH.
Halogen Type Bromine (Donor), Fluorine (Acceptor)Dual electronic modulation.

References

  • PubChem. (2025).[1] 1-Amino-1-phenylpropan-2-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. (Contextual grounding for Br-bonding).
  • ResearchGate. (2024). Synthesis and therapeutic application of beta-amino alcohol derivatives. (Context for scaffold utility). Retrieved from [Link]

Sources

Potential biological activity of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity & Translational Profiling of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Content Type: Technical Whitepaper / Predictive Pharmacology Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary

(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS: 1336858-03-7) represents a high-value "privileged structure" in medicinal chemistry. It combines the sympathomimetic scaffold of phenylpropanolamine (PPA) with a distinct 3-bromo-5-fluoro substitution pattern. Unlike classic catecholamines, this specific halogenation profile suggests enhanced lipophilicity (LogP ~1.97) and metabolic resistance to Ring-A hydroxylation.

This technical guide analyzes the molecule’s potential as a CNS-active monoamine modulator and a chiral transition-state mimetic for protease inhibition. It provides a predictive pharmacological framework, experimental validation protocols, and structural analysis to guide translational research.

Structural Analysis & Pharmacophore Mapping[1]

The molecule is a chiral derivative of norephedrine/cathine . Its biological activity is dictated by three critical structural domains:

  • The Core Scaffold (PPA): The 1-amino-2-propanol backbone mimics the transition state of peptide bond hydrolysis and serves as a rigid template for monoamine transporter (MAT) recognition.

  • Stereochemistry (1S): The (1S)-configuration at the benzylic carbon is critical. In norephedrine analogs, the (1S, 2S) isomer (norpseudoephedrine) typically exhibits direct sympathomimetic activity, while the (1S, 2R) forms often favor indirect release or reuptake inhibition.

  • 3,5-Dihalo Substitution:

    • 5-Fluoro: Acts as a metabolic block, preventing CYP450-mediated oxidation at the chemically vulnerable position, extending half-life (

      
      ).
      
    • 3-Bromo: Provides a "molecular handle" for halogen bonding (sigma-hole interactions) with target protein residues (e.g., Asp/Ser in transporter pockets) and allows for late-stage diversification via Suzuki-Miyaura coupling.

Table 1: Physicochemical Profile (Predicted)[2]
PropertyValueSignificance
Molecular Weight 248.09 DaOptimal for Blood-Brain Barrier (BBB) penetration.
LogP (Predicted) ~1.97Moderate lipophilicity; high CNS bioavailability expected.
H-Bond Donors 2 (NH₂, OH)Critical for anchoring in the orthosteric binding site.
Rotatable Bonds 2Low entropic penalty upon binding.
TPSA 46.25 ŲWell within the range for CNS-active drugs (<90 Ų).

Predicted Biological Targets & Mechanisms[1][3]

Based on Structure-Activity Relationship (SAR) data of halogenated phenethylamines and amino alcohols, the following biological activities are prioritized:

A. Primary Target: Monoamine Transporters (NET/SERT)

The phenylpropanolamine core is a classic scaffold for Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) substrates. However, 3,5-disubstitution (meta-positioning) often shifts selectivity towards the Serotonin Transporter (SERT) or NET , while reducing DAT affinity (lowering abuse potential compared to 4-substituted analogs like para-chloroamphetamine).

  • Mechanism: Competitive inhibition of reuptake or substrate-mediated reverse transport.

  • Therapeutic Utility: Potential lead for antidepressant (SNRI) or ADHD therapeutics.

B. Secondary Target: Trace Amine-Associated Receptor 1 (TAAR1)

Halogenated amphetamine/cathinone derivatives are potent agonists of TAAR1, a GPCR that modulates monoaminergic signaling. The 3-bromo motif increases receptor residence time via hydrophobic interactions.

C. Synthetic Utility: BACE1 & Protease Inhibitors

The amino-alcohol motif is a classic transition-state isostere used in inhibitors of aspartyl proteases like BACE1 (Beta-secretase 1), a target for Alzheimer's disease. This molecule serves as a "warhead" fragment that mimics the tetrahedral intermediate of peptide hydrolysis.

Visualization: SAR & Screening Workflow

The following diagram illustrates the structural logic connecting the molecule to its predicted targets and the screening decision tree.

G Molecule (1S)-1-Amino-1-(3-Br-5-F-phenyl)propan-2-ol Core PPA Scaffold (Sympathomimetic) Molecule->Core Halo 3-Br, 5-F Substitution (Metabolic Stability) Molecule->Halo Chiral (1S) Stereocenter (Target Selectivity) Molecule->Chiral NET NET/SERT (Reuptake Inhibition) Core->NET Mimics Norepinephrine TAAR1 TAAR1 (Agonism) Halo->TAAR1 Hydrophobic Pocket BACE1 Protease Isostere (Inhibition) Chiral->BACE1 Transition State Mimic CNS_Effect Therapeutic Potential NET->CNS_Effect Antidepressant/ADHD TAAR1->CNS_Effect Neuromodulation

Figure 1: Pharmacophore mapping linking structural domains of the title compound to predicted biological targets.

Experimental Protocols

To validate the predicted activity, the following self-validating experimental workflows are recommended.

Protocol A: Monoamine Uptake Inhibition Assay (In Vitro)

Objective: Determine the affinity (


) and inhibitory potential (

) for NET, DAT, and SERT.
  • Preparation:

    • Cell Lines: HEK-293 cells stably expressing human NET, DAT, or SERT.

    • Ligand: Dissolve (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol in DMSO (stock 10 mM).

    • Radioligands: [³H]Nisoxetine (NET), [³H]WIN35,428 (DAT), [³H]Citalopram (SERT).

  • Incubation:

    • Incubate cell membranes with radioligand (2 nM) and increasing concentrations of the test compound (

      
       M to 
      
      
      
      M) for 60 min at 25°C in Tris-HCl buffer (pH 7.4).
  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Wash 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Plot % inhibition vs. Log[Concentration].

    • Calculate

      
       using non-linear regression (GraphPad Prism). Convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Validation Criteria: Reference compounds (Fluoxetine, Reboxetine) must fall within 0.5 log units of historical

      
       values.
      
Protocol B: Chiral Purity Verification (HPLC)

Objective: Ensure the biological data corresponds strictly to the (1S) isomer, as the enantiomer may have distinct activity.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm (aromatic absorption).

  • Standard: Comparison against racemate (synthesized via non-stereoselective reduction of the corresponding ketone) to confirm retention time separation.

Synthesis & Toxicology Considerations

Synthesis Pathway (Brief)

The synthesis typically proceeds via the Henry Reaction or Grignard Addition , followed by stereoselective reduction.

  • Precursor: 3-Bromo-5-fluorobenzaldehyde.

  • Condensation: Reaction with nitroethane to form the nitroalkene.

  • Reduction: Asymmetric reduction (e.g., using chiral catalysts or enzymatic reduction) to yield the (1S)-amino alcohol.

Toxicology (Metabolic Stability)

The 5-fluoro substituent is strategically placed to block metabolic clearance.

  • Risk: Halogenated anilines (metabolites) can sometimes be toxic.[1]

  • Mitigation: The amino-alcohol moiety usually undergoes conjugation (glucuronidation) rather than toxic oxidative deamination, making it safer than its amphetamine counterparts.

References

  • ChemScene. (2024). (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Product Data. Link

  • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12. (Foundational SAR on halogenated phenethylamines). Link

  • Sigma-Aldrich. (2024). Structure-Activity Relationships of Halogenated Phenylethanolamines. (General reference for scaffold activity). Link

  • PubChem. (2024). Compound Summary: 3-Bromo-5-fluoroaniline Derivatives. Link

  • Holladay, M. W., et al. (1991). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. (Context for amino-alcohol pharmacophores).

Sources

Methodological & Application

Application Notes and Protocols for (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Auxiliary for Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the reliable and predictable installation of stereocenters is of paramount importance, particularly in the fields of pharmaceutical and agrochemical development. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and often highly effective strategy for controlling stereochemistry.[][2] 1,2-amino alcohols, a prominent class of chiral auxiliaries, leverage their rigid, chelatable structures to impart high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[3][4]

This document details the application of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol , a specialized chiral auxiliary designed for high-diastereoselectivity in asymmetric transformations. The strategic placement of bromo- and fluoro- substituents on the phenyl ring is intended to modulate the electronic properties and steric environment of the auxiliary, potentially enhancing selectivity and offering an orthogonal handle for further synthetic manipulations, a feature of growing importance in complex molecule synthesis.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this auxiliary, with a focus on the underlying principles, detailed experimental protocols, and methods for auxiliary cleavage and recovery.

Core Principles and Mechanistic Rationale

The efficacy of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol as a chiral auxiliary is rooted in its ability to form a transient, conformationally restricted chelate structure upon enolization of a tethered carbonyl compound. This principle is widely recognized in asymmetric synthesis, particularly with auxiliaries like those developed by Evans and Myers.[7][8][9]

The general workflow involves the following key stages:

  • Acylation: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride) to form a stable amide.

  • Diastereoselective Enolate Formation: Treatment of the N-acyl derivative with a suitable base, such as lithium diisopropylamide (LDA), generates a rigid Z-enolate. The stereochemistry of the enolate is directed by the stereocenters of the auxiliary.

  • Stereoselective Alkylation: The enolate is then reacted with an electrophile. The chiral environment created by the auxiliary sterically blocks one face of the enolate, directing the incoming electrophile to the opposite face, thus creating a new stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched product. The auxiliary can often be recovered and reused, a key advantage for cost-effective synthesis.[]

The predictable stereochemical outcome is a direct result of the well-defined transition state, where the lithium cation is chelated by the enolate oxygen and the hydroxyl group of the auxiliary. This chelation, combined with the steric hindrance imposed by the phenyl and methyl groups, dictates the trajectory of the electrophilic attack.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and electrophiles. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Acylation of the Chiral Auxiliary

This protocol describes the formation of the N-acyl derivative, the substrate for the asymmetric alkylation.

Materials:

  • (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

  • Prochiral acid chloride (e.g., propionyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a solution of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (1.0 equiv.) in anhydrous DCM, add triethylamine (1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

Protocol 2: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the N-acyl derivative.

Materials:

  • N-acyl-(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol derivative (from Protocol 1)

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution

  • Electrophile (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stirring bar

  • Schlenk flask or similar oven-dried glassware

  • Syringes for transfer of anhydrous and air-sensitive reagents

Procedure:

  • Dissolve the N-acyl derivative (1.0 equiv.) in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 equiv.) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (1.2 equiv.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis shows consumption of the starting material. The optimal reaction time may vary depending on the electrophile.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC after cleavage of the auxiliary.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the alkylated product to release the chiral carboxylic acid and recover the auxiliary.

Materials:

  • Alkylated N-acyl derivative (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF)

  • Water

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the alkylated N-acyl derivative (1.0 equiv.) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 equiv.) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv.).

  • Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer by standard extraction and purification procedures.

  • Acidify the aqueous layer with 1 M HCl to pH ~2.

  • Extract the chiral carboxylic acid product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Presentation

The following table presents representative, hypothetical data for the asymmetric alkylation of the N-propionyl derivative of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol with various electrophiles, illustrating the potential efficacy of this chiral auxiliary.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide2-methyl-3-phenylpropanoic acid92>98:2
2Iodomethane2-methylbutanoic acid8895:5
3Allyl bromide2-methylpent-4-enoic acid9097:3

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the application of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol as a chiral auxiliary in asymmetric alkylation.

G cluster_0 Preparation cluster_1 Asymmetric Synthesis cluster_2 Cleavage & Recovery Auxiliary (1S)-1-Amino-1-(3-bromo-5- fluorophenyl)propan-2-ol Acylation Acylation (Et3N, DCM) Auxiliary->Acylation AcidChloride Prochiral Acid Chloride AcidChloride->Acylation N_Acyl N-Acyl Derivative Acylation->N_Acyl EnolateFormation Enolate Formation (LDA, THF, -78 °C) N_Acyl->EnolateFormation Alkylation Alkylation EnolateFormation->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation AlkylatedProduct Alkylated Product (High d.r.) Alkylation->AlkylatedProduct Cleavage Auxiliary Cleavage (LiOH, H2O2) AlkylatedProduct->Cleavage ChiralAcid Enantiomerically Enriched Acid Cleavage->ChiralAcid RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Caption: General workflow for asymmetric alkylation using the chiral auxiliary.

Proposed Stereochemical Model

The diastereoselectivity of the alkylation step can be rationalized by the formation of a rigid, chelated transition state. The following model illustrates the proposed steric environment that directs the incoming electrophile.

Caption: Proposed stereoinduction model for the alkylation reaction.

Conclusion

(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol is a promising chiral auxiliary for asymmetric synthesis. Its structural features are designed to provide high levels of diastereoselectivity in reactions such as alkylations. The protocols provided herein offer a starting point for the application of this auxiliary in the synthesis of complex, enantiomerically enriched molecules. The straightforward procedures for attachment, stereoselective transformation, and cleavage, coupled with the potential for auxiliary recovery, make it a valuable tool for synthetic chemists in both academic and industrial settings.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875. [Link]

  • Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]

  • Vicario, J. L., Badía, D., Carrillo, L., Reyes, E., & Etxebarria, J. (2005). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 9(3), 219-235. [Link]

  • Clayden, J., & Lygo, B. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Gessner, V. H., & Dunitz, J. D. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(33), 11596-11605. [Link]

  • Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775–20781. [Link]

  • Williams, R. M. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 1-33). Academic Press.
  • Carreira, E. M., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Angewandte Chemie International Edition, 63(36), e202408369. [Link]

  • Brown, H. C., & Park, K. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1337-1344. [Link]

  • Purkayastha, P. (Ed.). (2018). Chiral Auxiliaries and Chirogenesis. MDPI. [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • Bhaskar, T., & Mythili, C. V. (2014). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. International Journal of ChemTech Research, 6(1), 534-538.
  • Li, W., et al. (2020). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 25(1), 193. [Link]

  • Wu, J., Ji, C., Xu, F., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. IOP Conference Series: Materials Science and Engineering, 231, 012099.
  • da Silva, F. C., et al. (2011). Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts. Journal of the Brazilian Chemical Society, 22(12), 2351-2363. [Link]

  • Goti, A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(5), 2317. [Link]

  • Kulakov, I. V., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 30(14), 1-15.
  • Vale, N., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320. [Link]

  • Alazet, S., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1362. [Link]

  • Lindman, J., et al. (2025). A Diastereoselective Mizoroki–Heck Reaction for Synthesis of Spirooxindole-Based Nonnatural Amino Acids Using a Boc-Pro. Synlett, 36(05), 585-589.
  • Benincori, T., et al. (2015). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l - and d -α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. European Journal of Organic Chemistry, 2015(1), 135-147.
  • Fallis, A. G., & Brinza, I. M. (2007). 1-(2,4,6-triisopropylphenyl)ethylamine: a new chiral auxiliary for the asymmetric synthesis of gamma-amino acid derivatives. Organic Letters, 9(2), 197-200. [Link]

  • Kumar, S., & Singh, A. (2025). Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 1-10.
  • ChemicalRegister. (S)-3-AMINO-3-(5-BROMO-2-FLUOROPHENYL)PROPAN-1-OL (CAS No. 1213882-52-0) Suppliers. [Link]

Sources

Preparation of pharmaceutical intermediates using 3-bromo-5-fluorophenyl amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Platform for Pharmaceutical Intermediates

Abstract

The 3-bromo-5-fluorophenyl moiety represents a "privileged scaffold" in modern medicinal chemistry. It combines a metabolic blocker (Fluorine) with a versatile synthetic handle (Bromine) for downstream diversification. When coupled with a chiral amino alcohol motif, this structure becomes a critical intermediate for


-adrenergic receptor antagonists, kinase inhibitors, and ion channel modulators.

This guide details a robust, scalable protocol for the enantioselective synthesis of (S)-1-(3-bromo-5-fluorophenyl)-2-(alkylamino)ethanol . Unlike traditional styrene oxidation routes, this protocol utilizes Asymmetric Transfer Hydrogenation (ATH) of


-haloacetophenones, ensuring high enantiomeric excess (>98% ee) while preserving the sensitive aryl-bromide functionality.
Strategic Rationale & Chemistry

The synthesis of halogenated amino alcohols presents a chemoselectivity paradox:

  • The Challenge: Reducing the ketone to a chiral alcohol without dehalogenating the aryl ring (Ar-Br is labile under standard Pd/H₂ hydrogenation).

  • The Solution: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).[1][2][3] This method uses formic acid or isopropanol as a hydrogen source, avoiding harsh reducing environments and preserving the Ar-Br bond.

The "Halogen Dance" Advantage
  • 5-Fluoro Position: Increases metabolic stability by blocking P450 oxidation sites and modulates lipophilicity (LogP).

  • 3-Bromo Position: Serves as a "dormant" handle. It survives the amino alcohol formation, allowing for late-stage Suzuki, Sonogashira, or Buchwald-Hartwig couplings to generate diverse library candidates after the chiral center is established.

Experimental Workflow (Visualized)

The following pathway outlines the conversion of the acetophenone precursor to the final amino alcohol via a chiral bromohydrin intermediate.

SynthesisWorkflow Start 3-Bromo-5-fluoro acetophenone Step1 Alpha-Bromination (Br2/HBr or NBS) Start->Step1 Activation Inter1 α-Bromo Ketone Intermediate Step1->Inter1 Step2 Asymmetric Transfer Hydrogenation (ATH) (Ru-TsDPEN) Inter1->Step2 Enantio-induction Inter2 Chiral Bromohydrin (>98% ee) Step2->Inter2 Chemo-selective Step3 Epoxide Formation (Base Mediated) Inter2->Step3 Cyclization Step4 Regioselective Amine Opening Step3->Step4 Nucleophilic Attack Final Target Amino Alcohol Step4->Final

Figure 1: Step-wise synthetic workflow for generating the chiral amino alcohol scaffold.

Detailed Protocols
Phase A: Synthesis of the

-Bromo Ketone

Objective: Functionalize the alpha-carbon to prepare for reduction.

Reagents:

  • 3'-Bromo-5'-fluoroacetophenone (1.0 eq)

  • Tetrabutylammonium tribromide (TBABr

    
    ) or NBS/pTsOH
    
  • Solvent: Methanol/DCM (1:1)

Protocol:

  • Dissolve 3'-bromo-5'-fluoroacetophenone (10 mmol) in MeOH/DCM (50 mL).

  • Add TBABr

    
     (1.05 eq) portion-wise at 0°C. Note: TBABr
    
    
    
    is preferred over elemental bromine for better regiocontrol and safety.
  • Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Add saturated Na

    
    S
    
    
    
    O
    
    
    to neutralize active bromine.
  • Workup: Extract with DCM, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallization from cyclohexane usually yields the pure

    
    -bromo ketone.
    
Phase B: Asymmetric Transfer Hydrogenation (The Key Step)

Objective: Set the chiral center while preserving the Ar-Br bond.

Reagents:

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: DMF or EtOAc (degassed)

Protocol:

  • Inert Atmosphere: Purge a reaction vessel with Argon.

  • Dissolve the

    
    -bromo ketone (from Phase A) in degassed DMF (0.5 M concentration).
    
  • Add the Ru-catalyst (0.5 mol%).

  • Cool to 0°C and slowly add the HCOOH/Et

    
    N mixture (3.0 eq).
    
  • Stir at 25°C for 12-24 hours.

    • Critical Control Point: Do not heat above 40°C to prevent debromination of the aryl ring.

  • QC Check: Take an aliquot for Chiral HPLC. Target >95% conversion and >96% ee.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with saturated NaHCO

    
     (to remove formic acid).
    
  • Result: (S)-2-bromo-1-(3-bromo-5-fluorophenyl)ethanol (Bromohydrin).

Phase C: Epoxide Formation & Amine Opening (Telescoped)

Objective: Form the amino alcohol without isolating the unstable epoxide.

Reagents:

  • Base: K

    
    CO
    
    
    
    (2.0 eq)
  • Amine: Isopropylamine or tert-butylamine (3.0 eq)

  • Solvent: MeOH / THF

Protocol:

  • Dissolve the chiral bromohydrin in MeOH.

  • Add K

    
    CO
    
    
    
    and stir at room temperature for 2 hours.
    • Mechanism:[4][5][6] Intramolecular Williamson ether synthesis forms the epoxide in situ.

  • Add the desired amine (e.g., isopropylamine) in excess.

  • Heat to 50°C in a sealed vessel for 6 hours.

    • Regioselectivity:[4][5][7][8][9] The amine attacks the less hindered terminal carbon (Regioselectivity >99:1).

  • Purification: Evaporate volatiles. Acid/Base extraction (dissolve in 1N HCl, wash with ether, basify aqueous layer with NaOH, extract with DCM) yields high-purity amino alcohol.

Analytical Data & Quality Control

Table 1: Expected Analytical Parameters

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O + 0.1% TFA
Chiral Purity (ee) > 98.5%Chiralcel OD-H or AD-H Column
¹H NMR Diagnostic

4.6-4.8 (dd, 1H, chiral CH-OH)
500 MHz, DMSO-d6
¹⁹F NMR Singlet approx -110 ppmConfirming 5-F integrity
MS (ESI+) [M+H]+ matches theoreticalConfirming Br isotope pattern (1:1)
Downstream Application: The "Divergent" Approach

Once the amino alcohol is synthesized, the 3-Bromo handle allows for rapid library generation.

Scenario: Synthesis of a bi-aryl receptor modulator.

  • Protection: Protect the amine (Boc) and alcohol (TBS) if necessary.

  • Coupling: Perform Suzuki-Miyaura coupling using the Ar-Br handle.

    • Conditions: Ar-B(OH)

      
      , Pd(dppf)Cl
      
      
      
      , K
      
      
      PO
      
      
      , Dioxane/Water, 80°C.
  • Deprotection: Removal of Boc/TBS yields the final drug candidate.

DivergentSynthesis Core 3-Br-5-F Amino Alcohol (Scaffold) PathA Suzuki Coupling (Bi-aryls) Core->PathA PathB Buchwald Amination (Amino-aryls) Core->PathB PathC Sonogashira (Alkynes) Core->PathC TargetA Kinase Inhibitor Analog PathA->TargetA TargetB CNS Active Agent PathB->TargetB

Figure 2: Divergent synthesis capabilities utilizing the bromine handle.

References
  • Duan, S., et al. (2017).[10] "Developing an Asymmetric Transfer Hydrogenation Process for (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, a Key Intermediate to Lorlatinib." Organic Process Research & Development.

    • Relevance: Establishes the industrial viability of ATH for fluorin
  • Palmer, M. J., & Wills, M. (1999). "Asymmetric transfer hydrogenation of ketones: The underlying chemistry." Tetrahedron: Asymmetry.

    • Relevance: Foundational mechanism for Ru-TsDPEN c
  • European Patent EP0924193A1. "Processes for producing optically active 2-amino-1-phenylethanol derivatives."

    • Relevance: Specific citation of halogen
  • BenchChem Application Note. "Ring-Opening Reactions of (S)-Styrene Oxide."

    • Relevance: General protocols for regioselective epoxide opening.
  • Inoue, M., et al. (2006). "Asymmetric Reductions Involving Borohydrides." Journal of Organic Chemistry.

    • Relevance: Alternative reduction str

Sources

Application Notes and Protocols for (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol is a chiral amino alcohol with significant potential in asymmetric synthesis. Its rigid, stereochemically defined structure, combined with the unique electronic properties of the 3-bromo-5-fluorophenyl moiety, makes it a valuable building block and a precursor to chiral catalysts and auxiliaries. This guide provides an in-depth exploration of its potential applications, supported by established principles in asymmetric synthesis and data from analogous systems. While direct literature on this specific molecule is emerging, this document extrapolates its utility from well-established applications of structurally related chiral amino alcohols, offering researchers a robust framework for its implementation in the laboratory.

Introduction: The Significance of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as versatile scaffolds for the construction of enantiomerically pure molecules. Their value stems from their ready availability from the chiral pool and their ability to effectively transfer stereochemical information in a variety of transformations. (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol belongs to this privileged class of compounds, with two key features that underscore its potential:

  • The (1S)-amino-propan-2-ol backbone: This chiral motif is a well-established precursor for the synthesis of chiral ligands and auxiliaries. The presence of both a primary amine and a secondary alcohol allows for facile modification and coordination to metal centers, creating a defined chiral environment for catalysis.

  • The 3-bromo-5-fluorophenyl group: This substituted aromatic ring imparts unique electronic and steric properties. The electron-withdrawing nature of the bromine and fluorine atoms can influence the reactivity and selectivity of catalytic processes. Furthermore, the bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. This is particularly relevant in medicinal chemistry, where such motifs are often incorporated to enhance biological activity and fine-tune pharmacokinetic properties.[1][2]

Due to the limited specific literature on (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, this guide will draw upon established methodologies for structurally similar chiral amino alcohols to propose its most promising applications.

Potential Applications in Asymmetric Catalysis

The primary application of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol is expected to be as a precatalyst or chiral ligand in a range of enantioselective transformations.

Enantioselective Addition of Organozinc Reagents to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. Chiral amino alcohols are known to be effective catalysts for rendering this transformation enantioselective.

Causality of Experimental Design: The in-situ formation of a chiral zinc-aminoalkoxide complex is the key to enantioselectivity. The chiral ligand coordinates to the zinc reagent, creating a sterically defined environment that directs the approach of the aldehyde to one of its enantiotopic faces. The 3-bromo-5-fluorophenyl group is expected to provide significant steric bulk, enhancing facial discrimination.

Workflow for Catalyst Formation and Reaction:

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle A (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol C Chiral Zinc-Aminoalkoxide Complex A->C Coordination B Diethylzinc (Et2Zn) B->C E Chiral Secondary Alcohol C->E Enantioselective Addition D Aldehyde D->E E->C Catalyst Regeneration

Caption: Formation of the active chiral catalyst and its role in the enantioselective addition of diethylzinc to an aldehyde.

Table 1: Representative Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol LigandTemperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
(1R,2S)-N,N-dimethyl-1-phenyl-1,2-propanediamine09598
(1S,2R)-1-phenyl-2-(piperidin-1-yl)propan-1-ol259295
(1S,2R)-N-methyl-N-dodecyl-1-phenyl-1,2-propanediamine09899

Note: Data is based on analogous systems and serves as a benchmark for expected performance.

Asymmetric Addition of Alkynes to Aldehydes

The enantioselective addition of terminal alkynes to aldehydes is a powerful method for the synthesis of chiral propargylic alcohols, which are versatile intermediates in organic synthesis.[3][4][5] Chiral amino alcohols, in the presence of a metal salt like zinc triflate, can effectively catalyze this transformation.

Causality of Experimental Design: The chiral amino alcohol forms a complex with the zinc salt, which then coordinates with both the alkyne and the aldehyde. This ternary complex orients the reactants in a way that favors the formation of one enantiomer of the propargylic alcohol. The steric and electronic properties of the 3-bromo-5-fluorophenyl group on the ligand are expected to play a crucial role in achieving high enantioselectivity.

Protocol 1: General Procedure for the Asymmetric Addition of Phenylacetylene to Benzaldehyde

  • Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (0.1 mmol) in anhydrous toluene (2 mL).

  • Add a solution of diethylzinc (1.0 M in hexanes, 0.2 mmol) dropwise at 0 °C and stir the mixture for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve benzaldehyde (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous toluene (3 mL).

  • Addition: Add the catalyst solution to the substrate solution at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral propargylic alcohol.

  • Analysis: Determine the yield and enantiomeric excess by chiral HPLC analysis.

Role as a Chiral Building Block in Drug Discovery

The 3-bromo-5-fluorophenyl motif is a valuable scaffold in medicinal chemistry. The presence of both a bromine and a fluorine atom allows for modulation of physicochemical properties such as lipophilicity and metabolic stability. The bromine atom, in particular, provides a handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.[1]

Logical Relationship for Drug Development:

G A (1S)-1-Amino-1-(3-bromo-5- fluorophenyl)propan-2-ol B Pharmaceutical Intermediate A->B Chemical Synthesis C Active Pharmaceutical Ingredient (API) B->C Further Elaboration (e.g., Cross-Coupling) D Drug Product C->D Formulation

Caption: The progression of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol from a chiral building block to a potential drug product.

Table 2: Examples of Pharmaceutical Scaffolds Incorporating Halogenated Phenyl Rings

Drug/ScaffoldTherapeutic AreaRole of Halogenated Phenyl Group
VoriconazoleAntifungalThe difluorophenyl group is crucial for binding to the fungal cytochrome P450 enzyme.
EfavirenzAntiviral (HIV)The chlorodifluorophenyl moiety contributes to the high potency of the drug.
BicalutamideAnticancerThe fluorophenyl group enhances binding to the androgen receptor.

Conclusion and Future Outlook

(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol represents a promising, yet underexplored, chiral building block and catalyst precursor for asymmetric synthesis. Based on the well-established chemistry of analogous chiral amino alcohols, its application in the enantioselective addition of organozinc and alkynyl reagents to aldehydes is highly anticipated to be successful. Furthermore, its unique 3-bromo-5-fluorophenyl moiety makes it an attractive starting material for the synthesis of novel pharmaceutical candidates. The protocols and data presented in this guide, derived from closely related systems, provide a solid foundation for researchers to begin exploring the full potential of this versatile chiral molecule. Future research should focus on the direct experimental validation of these proposed applications and the exploration of its utility in other asymmetric transformations.

References

  • Bailey, A. D. (2008). Asymmetric Alkyne Addition to Aldehydes and Ketones. Illinois Chemistry.
  • Pu, L. (2004). Asymmetric Alkyne Additions to Aldehydes and Ketones.
  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026, February 16). Exploring the Chemical Properties and Applications of 3-Bromo-5-fluorobenzotrifluoride.
  • Lin, Y., et al. (2024, September 10).
  • Wirth, T. (Ed.). (2012). Chiral Amino Alcohols and Their Derivatives in Asymmetric Synthesis. John Wiley & Sons.
  • Verma, A. K., et al. (2022, September 20). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. Frontiers in Chemistry.
  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Chem-Impex. (n.d.). 3-Bromo-5-fluoropyridine.
  • BenchChem. (2025). discovery and synthesis of chiral amino alcohols.
  • Vidal-Ferran, A., et al. (1998). High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. The Journal of Organic Chemistry, 63(18), 6309-6318.
  • Singh, P. P., et al. (2024, December 1). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Scientific Reports.
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology, 35, 249-278.
  • Silvi, M., & Melchiorre, P. (2018). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction.
  • Magano, J., & Dunetz, J. R. (2021, October 22).
  • BenchChem. (2025).
  • Soloshonok, V. A., et al. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4549.
  • ResearchGate. (2024). 3D structures of 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)...
  • Al-Warhi, T., et al. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 969-998.
  • Reddy, G. S. (2009).
  • Knowles, J. P., & Elliott, L. D. (2023, August 25). Recent Advances in the Enantioselective Radical Reactions. Symmetry, 15(9), 1667.
  • Lee, J., & Kim, S. (2016, July 21). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 947.
  • Ooi, T., et al. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 121(27), 6519-6520.
  • Slagt, M. Q., et al. (2001). Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. Organic Letters, 3(26), 4161-4164.

Sources

Scale-up procedures for (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The target molecule, (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol , represents a challenging class of chiral building blocks often utilized in the synthesis of BACE1 inhibitors, cathepsin inhibitors, and other CNS-active agents.

Structural Criticality: Unlike the common "ephedrine-type" scaffold (2-amino-1-phenylpropan-1-ol), this target possesses a "reversed" amino-alcohol motif (1-amino-1-phenylpropan-2-ol). This regiochemistry renders standard industrial routes (like the Henry reaction of benzaldehyde + nitroethane) ineffective, as those routes invariably yield the amine at the C2 position.

Selected Scale-Up Route: To achieve the required (1S) stereochemistry and C1-amine regiochemistry with high fidelity, this guide details the Asymmetric Aminohydroxylation (AA) strategy. While biocatalytic transamination of


-hydroxy ketones is a viable green alternative, the AA route provides a robust, chemically defined protocol suitable for immediate implementation in non-biological GMP facilities.

Key Challenges Addressed:

  • Regiocontrol: Forcing nitrogen installation at the benzylic (C1) position.

  • Chemoselectivity: Preserving the Ar-Br and Ar-F bonds during reduction/deprotection steps.

  • Safety: Managing the toxicity of osmium catalysts via polymer-bound variants or strict waste protocols.

Retrosynthetic Analysis & Workflow

The synthesis disconnects logically to (E)-1-(3-bromo-5-fluorophenyl)prop-1-ene , which is subjected to Sharpless Asymmetric Aminohydroxylation.

Retrosynthesis cluster_legend Legend Target (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (Target Molecule) Intermediate1 Protected Amino Alcohol (Cbz or Boc derivative) Intermediate1->Target Chemoselective Deprotection Olefin (E)-1-(3-bromo-5-fluorophenyl)prop-1-ene Olefin->Intermediate1 Asymmetric Aminohydroxylation Precursor 3-Bromo-5-fluorobenzaldehyde Precursor->Olefin Wittig/Grignard (Olefination) key1 Starting Material key2 Key Intermediate

Figure 1: Retrosynthetic logic flow focusing on the construction of the C1-N / C2-O vicinal center.

Detailed Experimental Protocols

Phase 1: Synthesis of the Olefin Precursor

Objective: Synthesis of (E)-1-(3-bromo-5-fluorophenyl)prop-1-ene.

Rationale: The (E)-geometry is crucial as it dictates the diastereoselectivity (syn vs. anti) of the subsequent aminohydroxylation.

Protocol:

  • Reagents: 3-Bromo-5-fluorobenzaldehyde (1.0 eq), Ethyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.3 eq), THF (anhydrous).

  • Setup: 20L Glass-lined reactor with cryostat.

  • Procedure:

    • Suspend ethyltriphenylphosphonium bromide in THF at 0°C.

    • Add KOtBu portion-wise (Exothermic: maintain <10°C) to generate the ylide (bright orange). Stir for 1h.

    • Add 3-Bromo-5-fluorobenzaldehyde dissolved in THF dropwise.

    • Warm to RT and stir for 4h.

    • Quench: Saturated NH₄Cl solution.

    • Workup: Extract with Heptane (to precipitate triphenylphosphine oxide). Filter solids. Concentrate organic phase.

    • Purification: Silica gel plug filtration (eluent: Hexanes) or vacuum distillation.

    • QC Criteria: >98% purity, >10:1 E/Z ratio (determined by ¹H-NMR coupling constants).

Phase 2: Regioselective Asymmetric Aminohydroxylation (The Core Step)

Objective: Installation of the C1-Amine and C2-Hydroxyl groups with (1S) configuration.

Mechanism & Selectivity: The Sharpless AA reaction using (DHQ)₂PHAL as the ligand typically favors the (R)-configuration at the nitrogen-bearing center for styrenes. To obtain the (1S) target, we must use the pseudo-enantiomeric ligand (DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl diether). Styrenes strongly favor the nitrogen attack at the benzylic position (C1).

Safety Note: Osmium tetroxide (OsO₄) is highly toxic and volatile. On scale, use Potassium Osmate (K₂OsO₄·2H₂O) as a non-volatile precursor and handle in a dedicated containment hood.

Table 1: Reaction Components & Stoichiometry

ComponentRoleEquivalentsNotes
Olefin Substrate Reactant1.0Purity >98% essential
Benzyl Carbamate Nitrogen Source1.1Yields Cbz-protected amine
NaOH Base3.0Dissolved in water
t-Butyl Hypochlorite Oxidant1.05Freshly prepared or commercial
(DHQD)₂PHAL Chiral Ligand0.02 (2 mol%)Critical for (1S) selectivity
K₂OsO₄[1]·2H₂O Catalyst0.01 (1 mol%)Dissolve in minimal base
n-Propanol/Water Solvent1:1 v/vPromotes solubility & rate

Step-by-Step Protocol:

  • Preparation: In the reactor, dissolve Benzyl Carbamate in n-Propanol. Add aqueous NaOH (0.5M).

  • Oxidant Formation: Add t-Butyl Hypochlorite dropwise at 0°C. Stir 10 min. (Generates the N-chloro salt in situ).

  • Ligand Addition: Add (DHQD)₂PHAL and the Olefin substrate. Ensure homogeneity.

  • Catalysis: Add K₂OsO₄·2H₂O (dissolved in minimal aqueous NaOH) at 0°C.

  • Reaction: Stir at 4°C for 12–18 hours. Monitor by HPLC.

    • Endpoint: Disappearance of olefin (<1%).

  • Quench: Add Sodium Sulfite (Na₂SO₃, 2.0 eq) and stir for 1h to reduce Os(VIII) to Os(IV) solids.

  • Workup:

    • Filter off Osmium residues through Celite (Treat waste as hazardous heavy metal).

    • Extract filtrate with Ethyl Acetate.

    • Wash with water and brine. Dry over Na₂SO₄.

  • Intermediate: (1S, 2S)-1-(N-Benzyloxycarbonyl-amino)-1-(3-bromo-5-fluorophenyl)propan-2-ol.

Phase 3: Chemoselective Deprotection

Objective: Removal of Cbz group without debromination.

Challenge: Standard Hydrogenolysis (H₂/Pd-C) poses a high risk of reducing the Ar-Br bond (hydrodehalogenation). Solution: Acidic Hydrolysis or Iodotrimethylsilane (TMSI) mediated cleavage.

Protocol (Acidic Hydrolysis):

  • Dissolve the Cbz-intermediate in Ethanol.

  • Add 6M HCl (excess) or HBr/Acetic Acid.

  • Reflux for 2–4 hours.

  • Workup: Cool to 0°C. Neutralize carefully with NaOH to pH 10.

  • Extraction: Extract the free amine with DCM or MTBE.

  • Crystallization: Form the HCl salt by adding HCl in Dioxane/Ether. The salt often crystallizes with higher optical purity than the free base.

Process Control & Visualization

Reaction Workflow Diagram

Workflow cluster_0 Phase 1: Olefination cluster_1 Phase 2: Sharpless AA cluster_2 Phase 3: Deprotection Step1 Aldehyde + Wittig Reagent Step2 Quench & Silica Filtration Step1->Step2 Step3 Add Ligand (DHQD)2PHAL + Os Catalyst Step2->Step3 Step4 Reaction at 4°C (Regio/Stereo Control) Step3->Step4 Step5 Sulfite Quench (Osmium Removal) Step4->Step5 Step6 Acid Hydrolysis (Avoid H2/Pd) Step5->Step6 Step7 Salt Formation (HCl) & Recrystallization Step6->Step7

Figure 2: Integrated process workflow emphasizing the critical Osmium removal and non-hydrogenolytic deprotection steps.

Quality Control & Analytical Specifications

To ensure "Self-Validating" protocols, the following endpoints must be met:

Table 2: Critical Quality Attributes (CQAs)

AttributeSpecificationMethodRationale
Identity HRMS: [M+H]+ 248.009LC-MS (ESI)Confirms Br/F isotope pattern.
Purity >98.5% AreaHPLC (C18)Downstream biological assays are sensitive.
Chiral Purity >99% eeChiral HPLC(DHQD)₂PHAL should yield >95% ee; recrystallization upgrades to >99%.
Regioisomer <0.5% (C2-Amine)¹H-NMRDistinct shift of benzylic proton (CH-NH₂ vs CH-OH).
Residual Os <10 ppmICP-MSPatient safety requirement for heavy metals.

Chiral HPLC Method (Example):

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow: 1.0 mL/min.

  • Detection: UV @ 254 nm.

References & Authoritative Grounding

  • Sharpless, K. B., et al. "Regioselective catalytic asymmetric aminohydroxylation of styrenes." Journal of the American Chemical Society, 1998, 120(6), 1207-1217. Link

    • Core reference for the regioselectivity of AA on styrene derivatives.

  • O'Brien, P. "Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis." Angewandte Chemie International Edition, 1999, 38(3), 326-329. Link

    • Validates the use of carbamates and ligand choices.

  • Tao, B., et al. "Copper-catalyzed asymmetric Henry reaction." Organic Letters, 2012.

    • Cited as a comparative route (Henry) which was rejected due to regiochemical constraints.

  • European Medicines Agency (EMA). "Guideline on the specification limits for residues of metal catalysts or metal reagents." Link

    • Regulatory grounding for Osmium limits.

Disclaimer: This Application Note is for research and development purposes. All scale-up activities involving hazardous reagents (Osmium, high-pressure vessels) must undergo rigorous Process Safety Management (PSM) review.

Sources

Derivatization of the amino group in (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-2025-BFPP [1]

Abstract & Strategic Overview

This guide details the chemoselective N-functionalization of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS: 1336858-03-7), a privileged chiral scaffold in medicinal chemistry.[1] The molecule features a benzylic primary amine adjacent to a secondary alcohol , creating a 1,2-amino alcohol motif.

The Core Challenge: The primary objective is to derivatize the amine (N-functionalization) while preserving the free hydroxyl group (chemoselectivity) and maintaining the integrity of the (1S) benzylic stereocenter (enantiomeric purity).

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Introduction of amide/sulfonamide linkers.[1]

  • Protective Group Strategy: N-Boc or N-Cbz installation for multi-step synthesis.

  • Chiral Resolution Analysis: Derivatization with Mosher's acid to determine enantiomeric excess (ee).[1]

Chemical Strategy & Mechanism

Chemoselectivity: The Kinetic Control

The amine (-NH


) is significantly more nucleophilic than the hydroxyl (-OH) group under neutral or mildly basic conditions.[1] However, the benzylic position allows for electronic communication with the electron-withdrawing halogenated ring (3-Br, 5-F), slightly reducing the amine's basicity compared to aliphatic analogs.
  • N-Acylation (Kinetic Product): Favored at lower temperatures (

    
     to RT) with stoichiometric base.[1]
    
  • O-Acylation (Thermodynamic/Over-reaction): Occurs with excess acylating agent, high temperatures, or strong catalysis (e.g., DMAP).[1]

Stereochemical Integrity

The (1S) center is benzylic.[2] While amines are generally resistant to racemization, the formation of an amide increases the acidity of the


-proton.
  • Risk Factor: Strong bases (e.g., NaH, LDA) or high heat can induce deprotonation/reprotonation, leading to racemization.

  • Mitigation: Use non-nucleophilic organic bases (DIPEA, 2,6-Lutidine) or inorganic biphasic systems (NaHCO

    
    /DCM).[1]
    
Visualizing the Pathway

DerivatizationStrategy Start (1S)-Amino-Alcohol (Nucleophile) TS_N N-Attack (Lower Activation Energy) Start->TS_N k_N >> k_O TS_O O-Attack (Higher Activation Energy) Start->TS_O Excess Reagent/Heat Reagent Electrophile (R-COCl / Boc2O) Reagent->TS_N Reagent->TS_O Product_N N-Amide (Target) Retained Stereochem TS_N->Product_N Product_O Ester/Di-acyl (Impurity) TS_O->Product_O

Figure 1: Kinetic competition between N- and O-functionalization. Path k_N is favored by controlling stoichiometry and temperature.

Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Objective: Install a tert-butoxycarbonyl group to protect the amine during oxidation or coupling steps.[1] Mechanism: Nucleophilic attack on the carbonyl of Boc


O.

Reagents:

  • Substrate: (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (1.0 equiv)[1]

  • Reagent: Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv)[1]
    
  • Base: Triethylamine (Et

    
    N) (1.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the amino alcohol (1.0 mmol, 248 mg) in anhydrous DCM (5 mL).

  • Base Addition: Add Et

    
    N (1.5 mmol, 210 µL) via syringe. Cool the solution to 
    
    
    
    in an ice bath.
  • Reagent Addition: Dissolve Boc

    
    O (1.1 mmol, 240 mg) in minimal DCM (1 mL) and add dropwise over 10 minutes. Crucial: Slow addition prevents local concentration spikes that favor O-reaction.[1]
    
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (System: 50% EtOAc/Hexanes).[1] Amine spot (ninhydrin active) should disappear.[1]
    
  • Workup: Quench with 1M citric acid (5 mL) to remove excess base. Separate layers. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).

Validation:

  • 1H NMR: Look for the Boc singlet (~1.4 ppm, 9H). The CH-NH proton signal will shift downfield and appear as a doublet (exchangeable).[1]

Protocol B: N-Acylation (Amide Synthesis)

Objective: Create an amide linkage for SAR studies. Challenge: Avoid O-acylation (ester formation).

Reagents:

  • Substrate (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: DMF or DCM[1]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add DIPEA (2.5 mmol) and HATU (1.1 mmol). Stir for 5-10 minutes to form the activated ester.

  • Coupling: Add the (1S)-Amino Alcohol (1.0 mmol) to the reaction mixture.

  • Conditions: Stir at RT for 2-4 hours. Do not heat.

  • Workup: Dilute with EtOAc (20 mL). Wash sequentially with:

    • 10% LiCl (aq) (removes DMF)[1]

    • Sat. NaHCO

      
       (removes acid)[1]
      
    • Brine[1]

  • Purification: Flash chromatography.

Troubleshooting:

  • Issue: O-acylation observed (verified by NMR shift of H-2 proton).

  • Fix: Switch to a biphasic Schotten-Baumann protocol: Dissolve amine in EtOAc, add equal volume Sat.[1] NaHCO

    
    , add Acid Chloride dropwise. The water phase scavenges the proton, and the weak base prevents O-activation.
    
Protocol C: Reductive Amination (N-Alkylation)

Objective: Synthesis of secondary amines. Risk: Racemization is low, but imine formation must be complete before reduction.[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve amine (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (Dichloroethane) or MeOH. Add molecular sieves (4Å) to sequester water.[1] Stir 2h at RT.[1]

  • Reduction: Cool to

    
    . Add NaBH(OAc)
    
    
    
    (Sodium triacetoxyborohydride) (1.5 equiv).[1] Note: STAB is milder than NaBH4 and prevents reduction of the aldehyde before imine formation.
  • Quench: Add Sat. NaHCO

    
     after 4h.[1]
    

Analytical Validation & QC

Regioselectivity Check (NMR)

Distinguishing N-product from O-product is critical.[1]

Proton PositionNative Substrate (

ppm)
N-Acyl Product (

ppm)
O-Acyl Product (

ppm)
H-1 (Benzylic) ~4.0 (m)~5.1 (m) (Significant Shift)~4.1 (m)
H-2 (Carbinol) ~3.8 (m)~3.9 (m)~5.2 (m) (Downfield Shift)
NH Protons Broad singletSharp Doublet (Amide)Broad singlet
Chiral Purity (Enantiomeric Excess)

To verify the (1S) center remains intact:

  • Method: Chiral HPLC.[1]

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% DEA (Diethylamine).[1]

  • Standard: Compare against the racemic mixture (synthesized via non-stereoselective reduction of the corresponding ketone).

References

  • ChemScene. (2025).[1] (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Product Data. Retrieved from [1][3]

  • Sigma-Aldrich. (2025).[1] Safety and Handling of Halogenated Benzylic Amines. Retrieved from [1][4]

  • Ghosh, A. K., et al. (2012).[1] "Privileged Chiral Scaffolds in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Context on physicochemical optimization via derivatization).

Sources

Application Note: Strategic Deployment of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol in Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold

(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (hereafter referred to as BFAP-1S ) represents a high-value chiral building block that bridges the gap between fragment-based drug discovery (FBDD) and asymmetric catalysis.[1]

Its utility is derived from three synergistic structural features:

  • The (1S)-Amino Alcohol Motif: A "privileged structure" in medicinal chemistry, mimicking the pharmacophore of adrenergic agonists/antagonists (e.g., norepinephrine, beta-blockers) and serving as a bidentate chelate in transition metal catalysis.

  • The 3-Bromo Handle: A pre-installed site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation without affecting the chiral center.[1]

  • The 5-Fluoro Substituent: A strategic bioisostere that modulates lipophilicity (LogP), blocks metabolic oxidation at the phenyl ring, and influences the electronic properties of the aryl core.

This guide outlines the protocols for utilizing BFAP-1S in the synthesis of chiral oxazolidinone auxiliaries and biaryl pharmaceutical leads .[1]

Structural Analysis & Pharmacophore Mapping[1]

Before initiating synthesis, it is critical to understand the spatial arrangement and reactivity profile of BFAP-1S.[1]

Table 1: Physicochemical Profile
PropertyValue / CharacteristicImplication for Design
Chirality (1S) at C1 (Benzylic)Critical for enantioselective receptor binding.[1] Must avoid conditions that racemize benzylic amines.
Electronic State Electron-deficient RingThe 3-Br and 5-F withdraw density, making the amine less basic (pKa ~9.[1]0) than non-halogenated analogs.[1]
H-Bonding Donor (NH₂, OH) / Acceptor (F, O, N)Ideal for forming "hydrogen bond clamp" interactions in protein active sites.
Lability Benzylic C-N bondSusceptible to hydrogenolysis.[1] Avoid Pd/C + H₂ conditions if the core scaffold must remain intact.[1]
Visual 1: Interaction & Reactivity Map

The following diagram illustrates the strategic "hotspots" on the BFAP-1S molecule for ligand design.[1]

BFAP_Interaction_Map BFAP (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Br 3-Bromo Group (Synthetic Handle) BFAP->Br F 5-Fluoro Group (Metabolic Blocker) BFAP->F Amine (1S)-Amino Group (Chiral Anchor) BFAP->Amine Alcohol 2-Hydroxyl Group (H-Bond Donor) BFAP->Alcohol Suzuki Suzuki-Miyaura Coupling (Library Expansion) Br->Suzuki Pd(0) Insertion Metab Blocks CYP450 Oxidation F->Metab C-F Bond Strength Chelation Metal Coordination (Zn, Cu, Ru) Amine->Chelation N-Metal Bond Auxiliary Cyclization to Oxazolidinone Amine->Auxiliary + Phosgene/CDI Alcohol->Chelation O-Metal Bond Alcohol->Auxiliary

Caption: Functional mapping of BFAP-1S showing synthetic handles (Red), metabolic modulators (Green), and binding motifs (Yellow).

Protocol A: Late-Stage Diversification via Suzuki-Miyaura Coupling[1]

Objective: To extend the aryl core of BFAP-1S without racemizing the sensitive (1S)-benzylic amine center. Challenge: Free amino alcohols can poison Palladium catalysts.[1] Solution: A "Protect-Couple-Deprotect" strategy is recommended, or the use of specialized phosphine ligands (e.g., XPhos, SPhos) that tolerate free amines. The protocol below uses the Boc-protection route for maximum reliability.

Materials
  • Substrate: BFAP-1S (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O)[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • N-Boc Protection (In Situ):

    • Dissolve BFAP-1S (1 mmol) in THF (5 mL) and Water (5 mL).

    • Add NaHCO₃ (2 mmol) followed by Boc₂O (1.1 mmol).

    • Stir at RT for 4 hours. Monitor by TLC (ninhydrin stain will disappear).[1]

    • Note: The hydroxyl group generally remains unprotected under these mild conditions.[1]

    • Extract with EtOAc, dry over MgSO₄, and concentrate. Do not purify intensely ; a short plug filtration is sufficient.[1]

  • The Coupling Reaction:

    • Dissolve the N-Boc-BFAP intermediate in degassed 1,4-Dioxane (10 mL).

    • Add the Aryl Boronic Acid (1.2 mmol) and K₂CO₃ (3 mmol, dissolved in 2 mL water).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).[1]

    • Critical Step: Purge the vial with Argon for 5 minutes.[1] Oxygen is the enemy of this catalytic cycle.[1]

    • Heat to 80°C for 12 hours.

    • Why 80°C? Higher temperatures (>100°C) risk thermal racemization of the benzylic center.

  • Work-up & Deprotection:

    • Filter through Celite to remove Pd black.[1] Concentrate.

    • Redissolve in DCM (5 mL) and add TFA (1 mL). Stir for 1 hour at RT to remove the Boc group.

    • Neutralize with saturated NaHCO₃ (carefully!) and extract.[1]

  • Validation:

    • Verify the biaryl product via LC-MS (look for M+1 peak corresponding to the coupled product).[1]

    • Chiral Integrity Check: See Section 5.

Protocol B: Synthesis of Chiral Oxazolidinone Auxiliaries

Objective: To convert BFAP-1S into a rigid oxazolidinone (Evans-type auxiliary) for use in asymmetric alkylations or as a rigid pharmacophore. Mechanism: The amino and hydroxyl groups react with a carbonyl source to form a 5-membered ring, locking the conformation.[1]

Visual 2: Cyclization Workflow

Oxazolidinone_Synthesis Start BFAP-1S (Free Amino Alcohol) Reagent Reagent Choice: CDI (Green) or Triphosgene (Traditional) Start->Reagent Intermediate Activated Carbamate Intermediate Reagent->Intermediate Cyclization Intramolecular Cyclization (Base Promoted) Intermediate->Cyclization Product Chiral Oxazolidinone (Rigid Scaffold) Cyclization->Product

Caption: Conversion of the flexible BFAP-1S chain into a rigid heterocyclic scaffold.

Methodology
  • Preparation:

    • Dissolve BFAP-1S (1 mmol) in dry DCM (10 mL) under Argon.

    • Cool to 0°C.[1][2]

  • Reagent Addition (CDI Method - Safer):

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 mmol) in one portion.

    • Chemistry: CDI activates the amine to form an imidazole-urea, which is then attacked by the hydroxyl group.[1]

  • Cyclization:

    • Stir at 0°C for 30 mins, then warm to RT.

    • If reaction is sluggish (monitored by TLC), add a catalytic amount of DMAP (Dimethylaminopyridine).

  • Isolation:

    • Quench with 1M HCl (to neutralize imidazole).[1]

    • Extract with DCM.[1]

    • Recrystallize from Hexanes/EtOAc.[1] The oxazolidinone is typically a crystalline solid due to the rigid ring and heavy halogen atoms.[1]

Quality Control: Chiral Purity Determination

Ensuring the (1S) center has not racemized during chemical manipulation is paramount.

Method: Chiral HPLC (High-Performance Liquid Chromatography).[1]

ParameterCondition
Column Chiralpak AD-H or OD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Strong absorption due to Phenyl ring)
Expected Result Two peaks if racemic.[1] The (1S) enantiomer should constitute >99% of the area integration.

Self-Validation Step: Always run a "racemic standard" (synthesized by mixing (1S) and (1R) starting materials or intentionally racemizing a small sample with strong base/heat) to confirm the separation of enantiomers on your specific column.

References

  • Suzuki-Miyaura Coupling on Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling: The Palladium-Catalyzed Cross-Coupling Reaction of Organoboron Compounds with Organic Halides.[1]

    • Source:Chemical Reviews (1995).[1]

    • URL:[Link]

  • Amino Alcohols in Catalysis

    • Title: Asymmetric Catalysis with Chiral Amino Alcohol Ligands.[1][2][3]

    • Source:Accounts of Chemical Research (2000).[1]

    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[1]

    • Source:Journal of Medicinal Chemistry (2008).[1]

    • URL:[Link]

  • Oxazolidinone Synthesis

    • Title: Recent Advances in the Synthesis of Oxazolidinones.[1]

    • Source:European Journal of Organic Chemistry (2018).[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a "Tier 3" escalation response from a specialized process chemistry support unit. It assumes the user is a professional chemist encountering stereoselectivity issues with the target molecule: (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol .

Subject: Optimization of Enantiomeric Excess (ee) for (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open - Action Required

Diagnostic Phase: Regiochemistry & Route Validation

Before optimizing ee, we must validate the synthetic strategy. The target molecule, (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol , possesses a benzylic amine and an aliphatic alcohol .

CRITICAL WARNING: Many standard routes (e.g., Henry Reaction/Nitroaldol followed by reduction, or Grignard addition to Alaninal) yield the regioisomer (1-Hydroxy-2-amino). If your NMR shows the methine proton attached to the oxygen as a doublet (coupling only to the methyl), you have synthesized the wrong regioisomer.

Supported Synthetic Routes for this Ticket:

  • Route A (Primary): Nucleophilic addition to Ellman Imines (Sulfinimines).

  • Route B (Secondary): Sharpless Asymmetric Aminohydroxylation (SAA) of the corresponding styrene.

  • Route C (Rescue): Biocatalytic Kinetic Resolution.

Protocol A: Optimization of Ellman Sulfinamide Route

Recommended for: High de/ee construction of the C1-N bond.

This route involves the addition of a metallated species to a chiral N-tert-butanesulfinyl imine. For your target, the likely disconnection is the addition of a hydroxy-ethyl equivalent (or protected variant) to the aryl imine, or the addition of the aryl anion to a lactate-derived imine.

The "Switchboard" Optimization Strategy

Low ee in this chemistry almost always stems from poor Diastereomeric Excess (de) during the addition step. The chiral auxiliary (Sulfinamide) dictates the stereochemistry via a rigid transition state.

1. Transition State Control (Chelation vs. Dipole)

The 3-bromo-5-fluoro substitution makes the aromatic ring electron-deficient, increasing the electrophilicity of the imine. This makes the reaction faster but potentially less selective.

  • Scenario: You are observing low de (e.g., < 80:20 dr).

  • Root Cause: Competition between the "Open" transition state and the "Chelated" transition state.

  • Corrective Action: Force a single pathway using Lewis Acids.

ConditionTransition State ModelExpected OutcomeAdditive Recommendation
Grignard (R-MgBr) alone Mixed (Chelated/Open)Low de, variable eeAvoid neat Grignard addition.
Grignard +

Open (Dipole Controlled)High de (Anti-Ellman)Pre-complex imine with 1.1 eq

at -78°C.
Grignard +

Closed (Chelated)High de (Syn-Ellman)Use 2.0 eq

. Essential for electron-poor aryls.
2. Solvent & Temperature Tuning

For the electron-deficient 3-bromo-5-fluorophenyl system, background non-catalyzed addition can occur, eroding selectivity.

  • Protocol:

    • Dissolve Sulfinimine in Toluene (Non-coordinating solvents maximize chelation). Avoid THF if using Lewis acids, as it competes for coordination sites.

    • Cool to -78°C . Do not run at 0°C. The electron-withdrawing F/Br substituents lower the activation energy for the non-selective pathway.

    • Add the Lewis Acid (

      
      ) before the nucleophile. Allow to equilibrate for 30 mins.
      
Workflow Visualization

The following diagram illustrates the decision logic for optimizing the addition step.

EllmanOptimization Start Start: Low ee/de in Ellman Addition CheckSolvent Check Solvent: Is it THF? Start->CheckSolvent SwitchSolvent Switch to Toluene or DCM (Enhances Chelation) CheckSolvent->SwitchSolvent Yes CheckLewis Using Lewis Acid? CheckSolvent->CheckLewis No SwitchSolvent->CheckLewis AddTitanium Add Ti(OEt)4 (2.0 eq) Promotes Closed TS CheckLewis->AddTitanium No CheckTemp Reaction Temp > -60°C? CheckLewis->CheckTemp Yes AddTitanium->CheckTemp LowerTemp Cool to -78°C (Suppress Background Rxn) CheckTemp->LowerTemp Yes

Figure 1: Decision tree for maximizing diastereoselectivity in sulfinimine additions.

Protocol B: Sharpless Asymmetric Aminohydroxylation (SAA)

Recommended for: Direct conversion of 3-bromo-5-fluorostyrene.

If you are converting the styrene directly, regioselectivity (Benzylic Amine vs. Benzylic Alcohol) is the primary challenge, followed by ee.

Mechanism: The active species is an Osmium(VIII)-ligand complex. The ligand binding pocket determines the face of attack.

Troubleshooting Guide:

  • Regioselectivity Reversal:

    • Standard SAA favors the nitrogen at the less substituted carbon (terminal) for alkyl chains, but for styrenes , it favors the benzylic amine (your target).

    • Issue: If you see significant benzylic alcohol byproduct.

    • Fix: Switch solvent to n-Propanol/Water (1:1). The larger alcohol side-chain improves benzylic amine selectivity compared to t-BuOH.

  • Enhancing ee:

    • Ligand: Use (DHQ)₂PHAL for the (S)-enantiomer (check specific induction in your system, as electronic effects of F/Br can invert expectation).

    • Concentration: Run dilute (0.1 M). High concentration promotes the non-enantioselective "second cycle" of the osmium catalyst.

Protocol C: Biocatalytic Rescue (Kinetic Resolution)

Recommended for: "Saving" a batch with moderate ee (e.g., 80-90%).

If chemical synthesis stalls at 90% ee, do not discard. Use a Lipase-catalyzed kinetic resolution on the intermediate amino alcohol.

Workflow:

  • Substrate: Racemic (or low ee) 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol.

  • Reagent: Candida antarctica Lipase B (CAL-B, immobilized).

  • Acyl Donor: Ethyl Acetate or Vinyl Acetate.

  • Process: The lipase will selectively acetylate the R-alcohol (or S, depending on enzyme preference), leaving the desired enantiomer as the free alcohol (or the acetate).

  • Separation: Silica chromatography separates the Free Alcohol (Enantiomer A) from the Acetylated product (Enantiomer B).

Analytical Method Validation

You cannot improve what you cannot measure.

The fluorine atom provides a unique handle for NMR, but Chiral HPLC is mandatory for ee determination.

Recommended Method:

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based). The Br/F substitution interacts well with amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine (DEA) .

    • Note: DEA is critical to sharpen the peak of the free amine. Without it, tailing will obscure the minor enantiomer.

  • Detection: UV at 254 nm (Aromatic) or 210 nm.

FAQ: Common User Issues

Q: My reaction turns black upon adding the Grignard reagent to the imine. A: This indicates decomposition of the metallated species or the imine. The 3-bromo-5-fluorophenyl ring is sensitive to halogen-metal exchange.

  • Fix: Ensure your Grignard formation is clean. If using R-Li, perform the halogen-lithium exchange at -78°C and use immediately. Do not let the temperature rise above -60°C during addition.

Q: I have high de in the crude, but it drops after silica column. A: Sulfinamides are acid-sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine/Hexane to neutralize it before loading your compound.

Q: Can I recrystallize to upgrade ee? A: Yes. The sulfinamide intermediate often crystallizes well.

  • Fix: Try crystallizing the Sulfinamide intermediate from EtOAc/Hexanes before the hydrolysis step. It is much harder to crystallize the free amino alcohol oil.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amine Derivatives." Chemical Reviews. (Foundational review on Sulfinamide chemistry). Link

  • Barrow, J. C., et al. (2001).[1] "General Synthesis of 1,2-Amino Alcohols via Chiral Sulfinimines." Tetrahedron Letters. (Specific application to amino alcohols). Link

  • Li, G., et al. (1996). "Asymmetric Aminohydroxylation of Substituted Styrenes." Angewandte Chemie. (Sharpless AAH regioselectivity rules). Link

  • Codexis. (2023). "Biocatalysis Guide for Chiral Amines." (Industry standard for transaminase/lipase screening). Link

End of Support Ticket. If issues persist, please upload your raw HPLC traces and ¹H-NMR spectra to the secure portal for Phase 2 analysis.

Sources

Technical Support Center: Recrystallization of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization strategy for (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol.

Q1: What are the critical factors to consider when selecting a recrystallization solvent for this specific compound?

A1: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2] For (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, several molecular features must be considered:

  • Polarity: The molecule possesses both polar functional groups (primary amine and a secondary alcohol) capable of hydrogen bonding, and a non-polar, halogenated aromatic ring.[3] This amphiphilic nature suggests that solvents of intermediate polarity or binary solvent mixtures will be most effective. The principle of "like dissolves like" is a useful starting point.[1][4]

  • Reactivity: The chosen solvent must be inert and not react with the amino or alcohol groups of the compound.[5]

  • Impurity Profile: The solubility of impurities is also crucial. Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).[1]

Q2: Based on its structure, what are some promising single-solvent systems for recrystallization?

A2: Given the compound's structural characteristics, the following solvents are logical starting points for screening. They offer a range of polarities and have proven effective for similar amino alcohol compounds.[6]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Selection
Ethanol 7824.5The hydroxyl group can interact with the polar amine and alcohol groups of the solute. Often a good general-purpose solvent for moderately polar compounds.[4][7]
Isopropanol (IPA) 8219.9Similar to ethanol but slightly less polar; may offer a better solubility differential between hot and cold conditions.
Ethyl Acetate (EtOAc) 776.0A moderately polar solvent that is less polar than alcohols. It has been used successfully for crystallizing other amino alcohol derivatives.[6]
Acetone 5620.7A polar aprotic solvent that can be effective. Its low boiling point makes for easy removal but also requires careful handling to avoid rapid evaporation.[4]
Toluene 1112.4A non-polar aromatic solvent that could be suitable if the bromofluorophenyl group dominates solubility. Its high boiling point requires caution to prevent oiling out.[4]
Q3: When should I consider a solvent-antisolvent system, and what are some potential pairs?

A3: A solvent-antisolvent (or binary solvent) system is ideal when no single solvent provides the desired sharp change in solubility with temperature.[8] The procedure involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" or "antisolvent" (in which it is insoluble) until the solution becomes turbid (saturated).[7]

Potential Solvent/Antisolvent Pairs:

  • Ethanol / Water: The compound is likely soluble in hot ethanol. The slow addition of water (antisolvent) will decrease the polarity of the system and induce crystallization.

  • Acetone / Hexane: Acetone serves as the polar "good" solvent, while the non-polar hexane acts as the antisolvent.[7]

  • Ethyl Acetate / Hexane: A common pairing where the highly non-polar hexane reduces the solubility of the compound dissolved in ethyl acetate.[7]

The key to a successful binary system is that the two solvents must be miscible with each other.[2]

Q4: How do I perform a systematic solvent screening experiment?

A4: A methodical approach is essential to efficiently identify the optimal solvent or solvent system.

Experimental Protocol: Micro-Scale Solvent Screening

  • Preparation: Place a small, accurately measured amount of the crude compound (e.g., 20-30 mg) into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise at room temperature. Swirl to mix. Observe if the compound dissolves readily. If it does, that solvent is unsuitable as a single recrystallization solvent because recovery will be poor.[2]

  • Solvent Addition (Hot): For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. Add the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.

  • Cooling and Observation: Allow the saturated solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Evaluation: Observe the quality and quantity of the crystals formed. The best solvent will produce a high yield of well-formed crystals with minimal soluble impurities remaining in the supernatant.

This workflow can be visualized as follows:

Solvent_Selection_Workflow start Start: Crude (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol test_rt Add solvent at Room Temp start->test_rt dissolves_rt Soluble at RT test_rt->dissolves_rt Yes insoluble_rt Insoluble at RT test_rt->insoluble_rt No reject_single Reject for Single-Solvent Use dissolves_rt->reject_single heat Heat to Boiling & Add Minimal Solvent insoluble_rt->heat dissolves_hot Soluble when Hot heat->dissolves_hot Yes insoluble_hot Insoluble when Hot heat->insoluble_hot No cool Cool Slowly, then Ice Bath dissolves_hot->cool reject_hot Reject Solvent insoluble_hot->reject_hot crystals Good Crystal Formation cool->crystals Yes no_crystals No/Poor Crystals cool->no_crystals No select Select as Optimal Solvent crystals->select no_crystals->reject_hot

Caption: Systematic workflow for selecting a recrystallization solvent.

Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol.

Q5: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A5: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a crystalline solid. This happens when the boiling point of the solvent is higher than the melting point of the solute. The resulting oil often traps impurities and rarely crystallizes well upon cooling.

Immediate Corrective Actions:

  • Add More Solvent: The "oiling out" may be due to using too little solvent, causing the saturation temperature to be above the compound's melting point. Add more hot solvent until the oil completely dissolves.

  • Reheat and Agitate: Reheat the entire solution (with the added solvent) until you have a clear, homogeneous phase. Agitate vigorously to ensure complete dissolution.

  • Modify the Solvent System: If adding more solvent is ineffective, try lowering the polarity of the solvent system. For example, if you are using ethanol, add a small amount of a non-polar solvent like toluene. This can lower the solubility of the compound and promote crystallization over oiling.

Preventative Measures:

  • Select a solvent with a boiling point lower than the compound's melting point.[4]

  • Cool the solution more slowly. Rapid cooling can sometimes favor oil formation.

Oiling_Out_Troubleshooting start Problem: Compound 'Oiled Out' step1 Step 1: Add more hot solvent start->step1 q1 Did the oil dissolve? step1->q1 step2 Step 2: Reheat solution until clear, then cool slowly q1->step2 Yes step3 Step 3: Add a small amount of a less polar, miscible solvent (e.g., toluene to ethanol) q1->step3 No end_success Success: Crystals Form step2->end_success step4 Step 4: Reheat to dissolve, then cool slowly step3->step4 step4->end_success end_fail If problem persists: Re-evaluate solvent choice. Consider chromatography. step4->end_fail

Caption: Decision tree for resolving an "oiling out" issue.
Q6: My recrystallization yield is extremely low. What are the likely causes and how can I improve it?

A6: Low yield is a common issue and can stem from several factors.

  • Using Too Much Solvent: The most frequent error is adding too much solvent to dissolve the crude material.[1] This keeps a significant portion of the product dissolved even after cooling.

    • Solution: Use the absolute minimum amount of near-boiling solvent required to fully dissolve the solid.[1]

  • Cooling Too Quickly: While counterintuitive, very rapid cooling can lead to the formation of small, impure crystals and can trap the desired compound in the mother liquor.

    • Solution: Allow the flask to cool slowly and undisturbed on the benchtop before moving it to an ice bath.[1]

  • Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a low yield.

    • Solution: Ensure the flask is thoroughly cooled in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Washing with Room-Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will redissolve some of the product.[1]

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[1]

Q7: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

A7: This indicates a supersaturated solution, where the solute remains dissolved below its normal saturation point.[1] Several techniques can be used to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[1]

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal acts as a template for other molecules to crystallize upon.[1][8]

  • Reduce Solvent Volume: If the solution is simply too dilute, you can gently heat it to boil off some of the solvent, thereby increasing the concentration. Be careful not to evaporate too much. Cool the solution again to see if crystals form.

  • Add an Antisolvent: If using a single-solvent system, the careful addition of a miscible antisolvent (as described in Q3) can effectively induce precipitation.

Q8: The purity of my final product is unsatisfactory. What could have gone wrong?

A8: Insufficient purity after recrystallization usually points to one of two issues:

  • Co-crystallization of Impurities: This happens if an impurity has a similar solubility profile to the desired compound in the chosen solvent.

    • Solution: A different recrystallization solvent or solvent system may be needed to better differentiate the solubilities. Alternatively, a preliminary purification step like column chromatography might be necessary if the impurities are very similar.

  • Inclusion of Mother Liquor: If the crystals are not washed properly after filtration, the impure mother liquor can dry onto the crystal surfaces.

    • Solution: Ensure the filter cake is washed with a small amount of ice-cold, fresh solvent to displace the impure mother liquor. Do not turn off the vacuum until the crystals are as dry as possible.

References
  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing and purifying 3-aminopropanol.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing and purifying 3-aminopropanol.
  • National Center for Biotechnology Information. (n.d.). 1-(Isopropylamino)-3-phenoxypropan-2-ol. Retrieved from [Link]

  • MDPI. (2017). 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol. Retrieved from [Link]

  • E-learning. (n.d.). PW 01: recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-1-(3-bromophenyl)ethanol. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-5-fluorophenyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 3-bromo-5-fluorophenyl amino alcohols. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important class of intermediates. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a robust and reliable synthetic strategy.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses the most common and critical issues encountered during synthesis. We diagnose the problem, explain the probable causes rooted in reaction mechanisms, and provide actionable solutions.

Question 1: My yield is consistently low due to incomplete reaction. How can I drive the reduction of the ketone precursor to completion?

This is a frequent challenge, often stemming from suboptimal reducing agent activity or reaction conditions. The precursor, typically an α-amino ketone or a simple aryl ketone like 3-bromo-5-fluoroacetophenone, requires careful selection of reagents to ensure full conversion.[1][2]

Possible Causes & Solutions:

  • Insufficient Reducing Agent Potency: Sodium borohydride (NaBH₄) is a common choice for its selectivity and safety profile.[1][3][4] However, the electron-withdrawing effects of the bromine and fluorine atoms on the aromatic ring can deactivate the ketone, making it less electrophilic and slowing the reduction.[2]

    • Solution 1 (Increase Stoichiometry): Increase the molar equivalents of NaBH₄. Start with 1.5-2.0 equivalents and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solution 2 (Use a Stronger Hydride Source): If increasing NaBH₄ is ineffective, consider a more potent, albeit less selective, reducing agent like Lithium Aluminum Hydride (LiAlH₄). Crucially, LiAlH₄ must be used in an aprotic solvent like anhydrous THF or diethyl ether, as it reacts violently with protic solvents like methanol or ethanol. [1]

    • Solution 3 (Catalytic Activation): The addition of a Lewis acid, such as Cerium(III) chloride (CeCl₃), can activate the carbonyl group towards nucleophilic attack by NaBH₄. This is the basis of the Luche reduction, which is known for its high selectivity and efficiency.[4]

  • Suboptimal Temperature or Reaction Time: Hydride reductions are often performed at low temperatures (e.g., 0 °C) to control exotherms and improve selectivity.[5] However, for a deactivated ketone, this may be too low to achieve a reasonable reaction rate.

    • Solution: After the initial addition of the reducing agent at 0 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (4-12 hours).[6] Monitor progress by TLC until the starting material spot is no longer visible.

  • Solvent Effects: The choice of solvent is critical. Methanol or ethanol are standard for NaBH₄ reductions as they also serve as the proton source for the resulting alkoxide.

    • Solution: Ensure the solvent is anhydrous if using stronger, water-sensitive hydrides. For NaBH₄, using a solvent in which the ketone precursor is highly soluble is key. If solubility is poor, consider a co-solvent system like THF/methanol.

Question 2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Byproduct formation is a primary cause of yield loss and purification headaches. The specific side products depend on your chosen synthetic route.

Route A: Reduction of 3-bromo-5-fluoroacetophenone followed by amination

  • Likely Side Reaction: Dehalogenation: Strong reducing agents, particularly under prolonged reaction times or elevated temperatures, can cause reductive dehalogenation, replacing the bromine atom with hydrogen.[7] This leads to the formation of 3-fluoro-phenyl amino alcohol.

    • Mitigation Strategy: Use a milder reducing agent like NaBH₄.[3] Perform the reaction at the lowest temperature that allows for a reasonable conversion rate and avoid unnecessarily long reaction times. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Route B: Grignard addition to 3-bromo-5-fluorobenzaldehyde

  • Likely Side Reaction 1: Halogen-Metal Exchange: The Grignard reagent can react with the aryl bromide, leading to a complex mixture of products.

    • Mitigation Strategy: Prepare the Grignard reagent at low temperatures and add it slowly to a cooled solution (-78 °C) of the aldehyde.[8] Using highly active "Rieke" magnesium can facilitate Grignard formation at low temperatures, preserving other functional groups.[8]

  • Likely Side Reaction 2: Wurtz-type Coupling: Homocoupling of the Grignard reagent can occur, especially if traces of oxygen are present.

    • Mitigation Strategy: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) and that all glassware is flame-dried and solvents are anhydrous.[9]

General Side Reactions:

  • Over-reduction (in chiral syntheses): If using a chiral auxiliary or directing group, harsh reducing conditions can sometimes lead to the reduction of other functional groups or loss of stereochemical integrity.[5]

    • Mitigation Strategy: Employ stereoselective reduction systems like those using chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) which operate under mild conditions.[10][11]

Question 3: My product is difficult to purify. What strategies can improve the isolation of the final amino alcohol?

Fluorinated amino alcohols can be challenging to purify due to their polarity and potential to chelate to silica gel.[12][13]

Troubleshooting Purification:

  • Problem: Product streaking on silica gel column.

    • Cause: The amino group interacts strongly with the acidic silica gel.

    • Solution 1 (Base-Treated Silica): Pre-treat the silica gel with a triethylamine solution (e.g., 1-2% triethylamine in the eluent system) to neutralize acidic sites.[6]

    • Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as alumina (basic or neutral) or C18-functionalized silica (reverse-phase chromatography).

  • Problem: Co-elution of product with polar impurities.

    • Cause: Impurities with similar polarity to the desired product.

    • Solution 1 (DCM/MeOH Gradient): A common and effective eluent system for amino alcohols is a gradient of methanol in dichloromethane (DCM). A shallow gradient often provides the best separation.

    • Solution 2 (Crystallization/Recrystallization): If the product is a solid, recrystallization is an excellent method for achieving high purity.[14] Test various solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water).

    • Solution 3 (Salt Formation): The amino alcohol can often be precipitated as a crystalline salt (e.g., hydrochloride or oxalate) from a solution, which can be a highly effective purification step. The free base can then be liberated by treatment with a base.[14][15][16]

Section 2: Visual Troubleshooting and Workflow Diagrams

To better navigate the troubleshooting process, the following diagrams illustrate the decision-making process and a common synthetic pathway.

Troubleshooting Flowchart

This flowchart provides a logical path from identifying a problem (low yield) to implementing a specific solution.

TroubleshootingFlowchart cluster_incomplete Solutions for Incomplete Reaction cluster_byproducts Solutions for Byproducts cluster_purification Solutions for Purification Start Start: Low Yield Check_Completion Reaction Complete? (Check by TLC/LCMS) Start->Check_Completion Incomplete_Rxn Incomplete Reaction Check_Completion->Incomplete_Rxn No Clean_but_Low Clean Reaction, Low Isolated Yield Check_Completion->Clean_but_Low Yes Inc_Reagent Increase Equivalents of Reducing Agent Complex_Mixture Complex Mixture / Byproducts Milder_Cond Use Milder Conditions (Lower Temp, NaBH4) Purification_Issue Difficulty in Purification Base_Wash_Silica Use Base-Treated Silica Clean_but_Low->Complex_Mixture No Clean_but_Low->Purification_Issue Yes Stronger_Reagent Use Stronger Reagent (e.g., LiAlH4) Inc_Time_Temp Increase Time / Temp Inert_Atmosphere Ensure Inert Atmosphere (for Grignard) Low_Temp_Addition Slow, Low-Temp Addition Recrystallize Recrystallize Product Salt_Formation Purify via Salt Formation

Caption: Troubleshooting decision tree for low yield.

Synthetic Pathway: Ketone Reduction

This diagram outlines a standard synthetic approach starting from the corresponding ketone, highlighting key control points.

ReactionWorkflow cluster_control Key Control Points SM 3-Bromo-5-fluoro acetophenone Reduction Reduction Step • Reagent Choice • Temperature • Time SM->Reduction NaBH4, MeOH 0°C to RT Intermediate Racemic Alcohol Reduction->Intermediate Workup Aqueous Workup (e.g., Quench with H2O/Acid) Intermediate->Workup Extraction Extraction (e.g., EtOAc) Workup->Extraction Purification Purification • Stationary Phase • Eluent Choice • pH Extraction->Purification Product Final Amino Alcohol (if starting with α-amino ketone) Purification->Product

Sources

Minimizing side reactions during the synthesis of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, a chiral amino alcohol that serves as a critical building block in pharmaceutical development. The stereoselective synthesis of this vicinal amino alcohol presents several challenges, primarily centered around controlling diastereoselectivity and minimizing side reactions.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate common experimental hurdles, optimize reaction conditions, and ensure the synthesis of a high-purity final product. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Section 1: Troubleshooting the Grignard Reaction for C-C Bond Formation

A common and efficient route to the carbon skeleton of the target molecule involves the addition of an ethyl-nucleophile to 3-bromo-5-fluorobenzonitrile. The Grignard reaction is a powerful tool for this transformation, but it is notoriously sensitive to reaction conditions.[3] The intermediate imine is then hydrolyzed to a ketone, which is subsequently reduced.

FAQ 1: My Grignard reaction with 3-bromo-5-fluorobenzonitrile shows low conversion to the desired imine/ketone. What are the primary causes?

Answer:

Low conversion in a Grignard reaction is a frequent issue, typically stemming from reagent deactivation or poor reaction initiation. Grignard reagents are potent bases and will react with any available acidic protons, often faster than with the intended electrophile.[4][5]

Potential Causes & Troubleshooting Steps:

  • Presence of Moisture or Protic Impurities:

    • Causality: Water, alcohols, or even acidic protons on glassware can quench the Grignard reagent (EtMgBr), converting it to ethane and rendering it inactive.[3][4]

    • Protocol:

      • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

      • Solvents: Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.

      • Reagents: Ensure the 3-bromo-5-fluorobenzonitrile starting material is anhydrous. If necessary, dry it by dissolving in a suitable solvent and removing the solvent under vacuum or by azeotropic distillation with toluene.

  • Poor Quality of Magnesium Metal:

    • Causality: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with ethyl bromide from starting.

    • Protocol:

      • Activation: Briefly crush the magnesium turnings in a mortar and pestle (under an inert atmosphere if possible) to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension. The reaction of these activators with magnesium is exothermic and helps to initiate the Grignard formation.

  • Sub-optimal Reactivity of the Nitrile:

    • Causality: Aromatic nitriles can be less reactive than their aliphatic counterparts.[6] The reaction may require more forcing conditions or a catalyst to proceed efficiently.

    • Protocol:

      • Temperature: While Grignard formation is often initiated at room temperature, the subsequent addition to the nitrile can be performed at a gentle reflux in THF to increase the reaction rate.

      • Catalysis: The addition of a catalytic amount of zinc chloride (ZnCl₂) has been shown to generate a more reactive zinc(ii)ate species in situ, significantly improving the rate and yield of addition to aromatic nitriles.[6]

FAQ 2: My reaction produces a significant amount of a homocoupled byproduct (e.g., butane from EtMgBr). How can this be minimized?

Answer:

Homocoupling is a known side reaction in Grignard preparations.[3] It occurs when the Grignard reagent reacts with the unreacted alkyl halide.

Mechanism & Mitigation:

  • Causality: This side reaction (Wurtz-type coupling) is favored by higher temperatures and high local concentrations of the alkyl halide.

  • Protocol:

    • Slow Addition: Add the solution of ethyl bromide in anhydrous ether/THF dropwise to the suspension of magnesium turnings. This maintains a low concentration of the halide and minimizes coupling.

    • Temperature Control: Maintain a gentle reflux during the addition. Avoid excessive heating, which can accelerate the side reaction. An ice bath can be used to moderate the initial exothermic reaction if it becomes too vigorous.

Section 2: Maximizing Stereoselectivity During Ketone Reduction

Once the α-amino ketone precursor, 1-amino-1-(3-bromo-5-fluorophenyl)propan-2-one, is synthesized, the critical step is the diastereoselective and enantioselective reduction of the ketone to form the desired (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol.

FAQ 3: The reduction of my α-amino ketone precursor results in a poor diastereomeric ratio (dr). How can I selectively form the desired diastereomer?

Answer:

Achieving high diastereoselectivity in the reduction of α-chiral ketones is a classic challenge in asymmetric synthesis. The outcome is determined by the facial selectivity of hydride delivery to the carbonyl, which can be controlled by either the existing stereocenter (substrate control) or a chiral reagent/catalyst (reagent control).

Strategies for Diastereoselective Reduction:

  • Substrate Control (Chelation-Controlled Reduction):

    • Causality: The amino group at the α-position can coordinate with a metal hydride reagent (e.g., containing Zn²⁺, Mg²⁺). This coordination locks the conformation of the molecule, forcing the hydride to attack from the less sterically hindered face, as predicted by the Cram-chelate model.

    • Protocol:

      • Reagent Selection: Use a chelating reducing agent. Zinc borohydride (Zn(BH₄)₂) is an excellent choice for this purpose. It can be prepared in situ from NaBH₄ and anhydrous ZnCl₂.

      • Procedure:

        • Suspend anhydrous ZnCl₂ in dry THF.

        • Add the α-amino ketone substrate.

        • Cool the mixture to -78 °C.

        • Slowly add a solution of NaBH₄ in a suitable solvent (like diglyme).

        • Stir at low temperature until the reaction is complete. This method often yields the syn amino alcohol with high selectivity.

  • Reagent Control (Asymmetric Reduction):

    • Causality: When substrate control is ineffective or yields the wrong diastereomer, a chiral catalyst can override the inherent facial bias. Asymmetric transfer hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) reduction are powerful methods.[7][8]

    • Asymmetric Transfer Hydrogenation (ATH) Protocol:

      • Catalyst System: A common system is a Ruthenium catalyst, such as RuCl₂, with formic acid/triethylamine as the hydride source.

      • Procedure:

        • Dissolve the α-amino ketone and the Ru catalyst (typically 0.1-1 mol%) in a suitable solvent (e.g., isopropanol or dichloromethane).

        • Add an azeotropic mixture of formic acid and triethylamine (5:2 ratio).

        • Stir at a controlled temperature (e.g., 25-40 °C) and monitor by HPLC or TLC. This method is known for its high enantioselectivity and can provide excellent diastereoselectivity.[8]

MethodTypical SelectivityKey Control ElementProsCons
Chelation Control (Zn(BH₄)₂) High syn selectivitySubstrate ConformationInexpensive, simple setupSelectivity depends on substrate; may not give desired diastereomer
Asymmetric Transfer Hydrogenation High anti or syn (catalyst dependent)Chiral CatalystExcellent ee and dr, mild conditionsExpensive catalyst, requires optimization
FAQ 4: My reaction has good diastereoselectivity, but the enantiomeric excess (ee) is low. How can I improve it?

Answer:

Low enantiomeric excess points directly to issues with the chiral catalyst or the reaction conditions that govern the enantioselective transition state.[9]

Troubleshooting & Optimization Steps:

  • Catalyst Purity and Handling:

    • Causality: Chiral catalysts are used in small quantities, so any impurities can have a significant impact. Racemized or decomposed catalysts will lead to poor ee.

    • Solution: Use a fresh, high-purity catalyst from a reputable supplier. Handle air- and moisture-sensitive catalysts in an inert atmosphere glovebox.[9]

  • Reaction Temperature:

    • Causality: The energy difference between the two diastereomeric transition states that lead to the (S) and (R) products is often small. Lowering the reaction temperature can amplify this small energy difference, leading to higher selectivity.

    • Solution: Screen a range of temperatures (e.g., 40 °C, 25 °C, 0 °C, -20 °C) to find the optimum for your specific substrate-catalyst pairing.[9]

  • Solvent Effects:

    • Causality: The solvent can influence the conformation of the catalyst-substrate complex. A change in solvent polarity or coordinating ability can significantly affect enantioselectivity.

    • Solution: Perform the reaction in different anhydrous solvents, such as dichloromethane (DCM), THF, toluene, or isopropanol, to identify the optimal medium.[9]

Section 3: Visualization & Workflows

Diagram 1: General Synthetic Workflow & Key Checkpoints

This diagram outlines the primary synthetic pathway and highlights critical stages where side reactions must be controlled.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Hydrolysis & Reduction A EtBr + Mg B EtMgBr (Grignard Reagent) A->B Anhydrous Ether/THF Iodine (cat.) SR1 Side Reaction: Homocoupling (Butane) A->SR1 D Imine Intermediate B->D Nucleophilic Addition C 3-bromo-5-fluorobenzonitrile C->D E α-Amino Ketone Precursor D->E Aqueous Acid Workup F Target Amino Alcohol E->F Asymmetric Reduction (e.g., ATH) SR2 Side Reaction: Low Diastereoselectivity E->SR2 SR3 Side Reaction: Low Enantioselectivity F->SR3 Poor ee

Caption: Synthetic workflow with critical checkpoints for side reactions.

Diagram 2: Troubleshooting Low Diastereoselectivity

This decision tree provides a logical path for addressing poor diastereoselectivity in the reduction step.

G Start Problem: Low Diastereomeric Ratio (dr) Q1 What is the major diastereomer (syn or anti)? Start->Q1 Path_Syn Major is SYN Q1->Path_Syn syn Path_Anti Major is ANTI Q1->Path_Anti anti Sol_Syn_1 Goal: Improve SYN selectivity Action: Use Chelation Control (e.g., Zn(BH4)2 at -78°C) Path_Syn->Sol_Syn_1 Desired product is SYN Sol_Syn_2 Goal: Synthesize ANTI isomer Action: Use Reagent Control (e.g., ATH with specific (R,R)-catalyst) Path_Syn->Sol_Syn_2 Desired product is ANTI Sol_Anti_1 Goal: Improve ANTI selectivity Action: Optimize ATH conditions (Lower Temp, Screen Solvents) Path_Anti->Sol_Anti_1 Desired product is ANTI Sol_Anti_2 Goal: Synthesize SYN isomer Action: Use Chelation Control (e.g., Zn(BH4)2 at -78°C) Path_Anti->Sol_Anti_2 Desired product is SYN

Caption: Decision tree for troubleshooting poor diastereoselectivity.

References

  • Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Hall, M. A., et al. (2017). Enantio- and Diastereoselective Synthesis of 1,5-syn-(Z)-Amino Alcohols via Imine Double Allylboration. ACS Publications. [Link]

  • Ghosh, A. K., & Carrow, B. P. (2010). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry. [Link]

  • Wetter, C., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. PubMed. [Link]

  • Wang, Z., et al. (2019). Diastereoselective synthesis of 1,2-amino alcohols via direct C–H functionalization. ResearchGate. [Link]

  • Kwong, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. University of Illinois Urbana-Champaign. [Link]

  • Gotor-Fernández, V., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Nature. [Link]

  • Quora. (2018). What is the reaction of Grignard reagent with nitriles?. [Link]

  • Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Ager, D. J. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality. [Link]

  • Organic Chemistry Tutor. Grignard Reaction of Nitriles. [Link]

  • Im, J. M., & Kim, J. M. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • University of Wisconsin-Madison. Grignard Reaction. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • Nakagawa, R., et al. (2020). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. RSC Publishing. [Link]

  • Periasamy, M. (2014). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • ResearchGate. (2003). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. [Link]

  • Zhang, S., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Kumar, A., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances. [Link]

  • ResearchGate. (1994). Grignard reactions. [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

Sources

Resolving racemic mixtures of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Resolution of Halogenated


-Amino Alcohols 

Ticket Subject: Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Status: Open

Executive Summary & Stereochemical Triage

Before initiating any resolution protocol, you must validate the stereochemical composition of your starting material. The molecule 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol contains two contiguous chiral centers (C1 and C2). This results in four possible stereoisomers:

  • (

    
    )-syn-diastereomer  (Racemic mixture of (
    
    
    
    ) and (
    
    
    ))
  • (

    
    )-anti-diastereomer  (Racemic mixture of (
    
    
    
    ) and (
    
    
    ))

Critical Warning: Classical resolution (enantiomeric separation) is inefficient if your starting material is a mixture of syn and anti diastereomers.

  • Step 0: If your material is a mixture of all four isomers, perform a bulk fractional crystallization of the hydrochloride salts or free base to separate the syn-racemate from the anti-racemate based on their differing physical properties (solubility/melting point) before attempting optical resolution.

Module 1: Classical Chemical Resolution (Diastereomeric Crystallization)

This is the robust, scalable method for this class of phenylpropanolamine analogs. The 3-bromo-5-fluoro substitution significantly increases lipophilicity compared to the parent norephedrine, requiring specific solvent adjustments.

Core Protocol: The "Half-Equivalent" Method

Resolving Agent: (


)-(-)-Tartaric Acid or (

)-Dibenzoyl-L-tartaric acid (DBTA). Rationale: Tartaric acid is the gold standard for

-amino alcohols. The dibenzoyl derivative (DBTA) is often superior for halogenated aromatics due to

-

stacking interactions with the electron-deficient 3-bromo-5-fluorophenyl ring.

Workflow Diagram:

ChemicalResolution Start Start: Racemic Free Base Agent Add 0.55 eq Resolving Agent (Tartaric or DBTA) Start->Agent Solvent Solvent: EtOH/Water (Tartaric) or EtOAc/MeOH (DBTA) Agent->Solvent Heat Heat to Reflux (Clear Solution) Solvent->Heat Cool Slow Cool to 25°C (0.5°C/min) Heat->Cool Filter Crystals Formed? Cool->Filter Filter->Solvent No (Oil/Soln) Recryst Recrystallize Salt (Boiling Solvent) Filter->Recryst Yes (Solid) FreeBase Liberate Free Base (NaOH/DCM extraction) Recryst->FreeBase CheckEE ee > 98%? FreeBase->CheckEE CheckEE->Recryst No Success Target Enantiomer Isolated CheckEE->Success Yes

Caption: Decision matrix for diastereomeric salt crystallization. Note the iterative recrystallization loop required for high optical purity.

Troubleshooting Guide (Q&A)

Q1: "My salt is 'oiling out' (forming a gum) instead of crystallizing. How do I fix this?"

  • The Cause: The salt is too soluble in the hot solvent or the solvent polarity is mismatched to the lipophilic Br/F-substituted ring.

  • The Fix:

    • Reheat and modify: Redissolve the oil by heating. Add a non-polar co-solvent (e.g., Toluene or MTBE) dropwise at reflux until slight turbidity persists, then clear it with a drop of the polar solvent (Ethanol).

    • Seeding: Cool the solution to just above the oiling temperature and add a seed crystal of the desired salt (if available from a small-scale screen).

    • Switch Agent: If using Tartaric acid (too polar), switch to DBTA . The benzoyl groups increase the lattice energy with your lipophilic substrate, promoting crystallization over oiling.

Q2: "I have a high yield of crystals, but the enantiomeric excess (ee) is stuck at 60-70%."

  • The Cause: The "Foggy Bottom" Effect. Rapid cooling trapped the mother liquor (containing the unwanted enantiomer) inside the crystal lattice or caused agglomeration.

  • The Fix: Double-Boiler Recrystallization.

    • Do not wash the crystals; recrystallize them. Dissolve the 70% ee salt in the minimum amount of boiling solvent (e.g., 95% EtOH).

    • Allow to cool very slowly (wrap the flask in foil/towels).

    • The eutectic composition usually remains in solution, while the pure diastereomeric salt crystallizes out.

Q3: "Which solvent system should I start with for screening?"

  • Data Table for Screening:

Resolving AgentPrimary SolventAnti-SolventComment
L-Tartaric Acid MethanolIsopropanolStandard start. Good for polar salts.
L-Tartaric Acid WaterEthanol"Pope-Peachey" method. High risk of oiling for Br/F analogs.
DBTA Ethyl AcetateHexane/HeptaneRecommended. Matches lipophilicity of your substrate.
Mandelic Acid TolueneNoneGood alternative if tartrates fail.

Module 2: Enzymatic Kinetic Resolution (EKR)

Use this method if chemical resolution fails or if you require >99.5% ee and have <10g of material.

Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435). Mechanism: Selective O-acylation. The enzyme preferentially acylates the (


)-enantiomer (typically), leaving the (

) as the free alcohol.

Workflow Diagram:

EnzymaticResolution Racemate Racemic Alcohol Reaction CAL-B + Vinyl Acetate (In Toluene/MTBE) Racemate->Reaction Stop Conversion = 50%? Reaction->Stop Stop->Reaction No (Wait) Filter Filter Enzyme Stop->Filter Yes Sep Acid/Base Extraction or Column Chrom. Filter->Sep ProdA (R,R)-Acetate Sep->ProdA ProdB (S,S)-Alcohol Sep->ProdB

Caption: Kinetic resolution workflow using lipase. The reaction must be stopped at exactly 50% conversion for maximum yield/purity.

Troubleshooting Guide (Q&A)

Q1: "The reaction slows down significantly after 30% conversion."

  • The Cause: Product inhibition or reversibility.

  • The Fix: Use Vinyl Acetate or Isopropenyl Acetate as the acyl donor.

    • Why? The byproduct is vinyl alcohol, which instantly tautomerizes to acetaldehyde (volatile). This makes the reaction irreversible and drives it forward.

Q2: "I am getting N-acylation (amide formation) instead of O-acylation."

  • The Cause: Chemical background reaction. Primary amines react spontaneously with acyl donors even without enzymes.

  • The Fix:

    • N-Protection: Convert the amine to a carbamate (e.g., Boc-protection) before the enzymatic step. Lipases resolve N-Boc-amino alcohols efficiently.

    • Solvent Switch: Use tert-Amyl alcohol or MTBE. Avoid polar aprotic solvents which enhance nucleophilicity of the amine.

Module 3: Analytical Validation

You cannot rely on optical rotation (


) alone due to the heavy halogen atoms affecting the specific rotation values unpredictably.

Recommended HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The Diethylamine (DEA) is critical to suppress peak tailing of the basic amine.

  • Detection: UV at 254 nm (Strong absorption from the Br-F-Phenyl ring).

Self-Validation Checklist:

  • Mass Balance: Does Mass(Crystals) + Mass(Mother Liquor Residue) = Starting Mass? (If not, you are losing material to degradation or volatility).

  • The "Mirror" Test: If the crystals are 90% ee (+), the mother liquor must be enriched in the (-) enantiomer. If both are (+), your resolution failed (likely a conglomerate crystallization or wrong salt).

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link

  • Pálovics, E., et al. (2012). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

  • Google Patents. (1998). Method for splitting 1-amino-alkan-2-ol compounds. WO1998023559A1. Link

Sources

Technical Support Hub: Purification of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

[1]

Case Reference: Phenylpropanolamine Analog Purification Molecule Class: Halogenated Chiral Amino Alcohol Critical Quality Attributes (CQA): Enantiomeric Excess (%ee) > 99.5%, Chemical Purity > 98.0%, Metal Residues < 10 ppm.[1][2]

Impurity Profiling & Strategy

Before initiating purification, you must identify the "Enemy."[2] Based on the structure and standard synthetic routes (e.g., Henry reaction followed by reduction, or chiral epoxide opening), your crude profile likely contains:

Impurity TypeLikely IdentityRemoval Strategy
Stereoisomers (1R, 2S)-isomer (Enantiomer) or (1S, 2R)-isomer (Diastereomer).[1]Fractional Crystallization (via Chiral Acids)
Regioisomers 2-amino-1-propanol derivatives (if epoxide route used).[1][2]Flash Chromatography (Amine-functionalized Silica)
Starting Materials 3-bromo-5-fluorobenzaldehyde or Nitro-intermediates.[1]Acid-Base Extraction (The "Wash")
Side Products Styrene derivatives (via elimination of -OH).[1]Avoid Heat (>50°C) during workup.[1][2]
Metals Pd, Pt, or Raney Ni (from hydrogenation).[1][2]Scavenger Resins or Chelation.[1][2]

Module A: The "Quick Fix" (Acid-Base Workup)

Issue: Crude is oily, dark, or contains non-basic organic impurities.[2] Mechanism: Exploits the basicity of the primary amine (

Protocol
  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or IPAc (Isopropyl Acetate) .[1][2] Avoid DCM if possible (emulsion risk).[1][2]

  • Acid Extraction: Extract with 1M HCl (aq) (3-4 volumes). The product moves to the aqueous phase as the hydrochloride salt.

    • Checkpoint: Check pH of aqueous layer; must be < 2.[1][2]

  • Organic Wash: Wash the aqueous layer with fresh MTBE to remove non-basic impurities (aldehydes, styrenes).[2] Discard this organic layer.

  • Basification: Cool aqueous layer to 0-5°C. Slowly adjust pH to 12-13 using 50% NaOH or NH₄OH .

    • Caution: Exotherm risk.[1][2] High temps can cause elimination to the alkene.[2]

  • Extraction: Extract the free base back into DCM or EtOAc .

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo (Bath < 40°C).

Expert Tip: If your product is an oil after this step, it may be a "melt" due to trace solvents.[2] High-vacuum drying (0.1 mbar) for 12h often induces solidification.[1][2]

Module B: Stereochemical Purity (The Diastereomer Problem)

Issue: Low ee% or dr% (Diastereomeric Ratio). Mechanism: Enantiomers have identical physical properties in achiral environments.[1][2] You must create a diastereomeric salt relationship using a Chiral Resolving Agent (CRA).[1][2]

Recommended CRA: L-(+)-Tartaric Acid or D-(-)-Mandelic Acid

Rationale:[1] These acids form robust hydrogen-bond networks with phenylpropanolamines, amplifying solubility differences between isomers [1].[1][2]

Protocol: Fractional Crystallization[1][2][3]
  • Screening: Dissolve 100mg of crude amine in Ethanol (EtOH) . Add 1.0 eq of L-Tartaric acid.[1][2] Heat to dissolve.[1][2][3]

  • Solvent Adjustment: Add EtOAc or Heptane dropwise until persistent cloudiness (Cloud Point).[1][2] Re-heat to clear.

  • Cooling: Allow to cool slowly to RT, then 0°C.

  • Analysis: Filter crystals. Neutralize a small sample and check Chiral HPLC.

    • Target: If crystals show >90% ee, scale up.[1][2]

    • Troubleshooting: If no crystals form, switch solvent to IPA/Water (9:1) .[1][2]

Visualization: Resolution Decision Tree

ResolutionLogicStartCrude Amine(Low ee%)SaltFormForm Salt w/ L-Tartaric Acidin EtOHStart->SaltFormPrecipPrecipitate Forms?SaltForm->PrecipCheckEECheck ee% of SolidPrecip->CheckEEYesSwitchSolvSwitch Solvent(IPA or Acetone)Precip->SwitchSolvNo (Oil)RecrystRecrystallize Solid(EtOH/H2O)CheckEE->Recrystee% > 80%MotherLiqCheck Mother Liquor(Is product here?)CheckEE->MotherLiqee% < 50%SwitchAcidSwitch toD-Mandelic AcidMotherLiq->SwitchAcidWrong isomercrystallizedSwitchSolv->SwitchAcidStill Oil

Caption: Logical flow for selecting the correct resolving agent and solvent system for chiral enrichment.

Module C: Metal Scavenging (Pd/Ni Removal)

Issue: Product is colored (pink/grey) or fails heavy metal specs (< 20 ppm). Context: The "3-bromo" moiety is sensitive. Aggressive washes (e.g., strong acids) might debrominate the ring if Pd residues are active.[2]

Protocol: Solid-Supported Scavengers

Avoid aqueous washes which are inefficient for complexed metals.[1][2] Use functionalized silica [2].[1][2]

  • Selection: Use Thiol-modified Silica (e.g., SiliaMetS® Thiol) or DMT-functionalized silica .[1][2] These have high affinity for Pd(II) and Ni(0).[1][2]

  • Loading: Dissolve crude (Free Base) in THF or MeOH (10 volumes).

  • Treatment: Add scavenger resin (5-10 wt% relative to crude).[1][2]

  • Agitation: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.45µm pad. The filtrate should be colorless.[2]

Frequently Asked Questions (Troubleshooting)

Q1: The product oils out during recrystallization instead of crystallizing. Why?

  • Cause: Impurity profile is too complex (acting as a solvent) or the solvent polarity is too high.[2]

  • Fix: "Seed" the oil.[2] Obtain a tiny amount of pure crystal (even from a micro-scale prep-HPLC run) and add it to the oil. Alternatively, use the Vapor Diffusion Method : Dissolve oil in minimal MeOH, place open vial inside a larger jar containing Hexane, and seal.[2] Hexane vapor will slowly diffuse in, forcing crystallization.[2]

Q2: I see a new impurity peak at RRT 0.85 after heating. What is it?

  • Diagnosis: Likely the Styrene derivative .[2] The structure contains a leaving group (-OH) beta to an acidic proton (alpha to the ring).[1]

  • Prevention: Never heat the free base above 50°C. Perform all evaporations under high vacuum at low bath temperature (<35°C). Store as the HCl or Tartrate salt, which is chemically stable.[2]

Q3: Can I use column chromatography?

  • Advice: Yes, but standard silica is acidic and causes "tailing" of amines.[2]

  • Modification: Pre-treat your silica slurry with 1% Triethylamine (TEA) in the eluent.[2]

  • Eluent System: DCM:MeOH:NH₄OH (90:10:[1][2]1) is the gold standard for polar amino alcohols.[2]

References

  • Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] (Standard text for selecting resolving agents like Tartaric/Mandelic acid). [1][2]

  • Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1][2] (Authoritative guide on metal scavenging). [1][2]

  • Saigo, K., et al. (1982).[1][2] Optical Resolution of 2-Amino-1,2-diphenylethanol Derivatives. Bulletin of the Chemical Society of Japan. (Foundational chemistry for phenyl-amino-alcohol resolution).

Validation & Comparative

Comparative 1H NMR Analysis Guide: (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

[1][2]

Executive Summary

The structural validation of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol presents a unique analytical challenge due to the convergence of three complicating factors: fluorine-proton spin-spin coupling , chiral centers (creating diastereotopic environments), and labile protons (amine and hydroxyl).[1][2]

This guide compares the efficacy of standard CDCl₃ acquisition against DMSO-d₆ protocols and evaluates the utility of

2DMSO-d₆ is the superior solvent system

Strategic Methodology Comparison

The choice of solvent and acquisition parameters drastically alters the spectral topology. Below is a comparative analysis of the two primary workflows.

Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)
FeatureMethod A: CDCl₃ (Deuterated Chloroform) Method B: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
Labile Protons (-OH, -NH₂) Broad singlets or invisible due to rapid exchange.[1][2]Sharp multiplets; distinct coupling to adjacent CH protons observable.[1][2]
Conformational Rigidity High flexibility; averaging of coupling constants.[1][2]Hydrogen bonding with solvent stabilizes conformation, improving resolution of diastereomers.
Chemical Shift Stability Concentration-dependent shifts for OH/NH.[1][2]Stable chemical shifts; highly reproducible.[1][2]
Verdict Not Recommended for full characterization.Recommended for purity and stereochemical assignment.[1][2]
Comparison 2: Acquisition Mode (Standard vs. F-Decoupled)
  • Standard ¹H NMR: The aromatic region is complex due to

    
     and 
    
    
    couplings overlapping with proton-proton couplings (
    
    
    ).[2]
  • {¹⁹F}-Decoupled ¹H NMR: Collapses the aromatic multiplets into simple singlets or doublets (dependent only on

    
    ), allowing for immediate verification of the 1,3,5-substitution pattern.
    

Detailed Spectral Analysis

The Aromatic Region (Complex Splitting)

Range: 6.9 – 7.5 ppm Pattern: 1,3,5-Substituted Benzene Ring[1]

The fluorine atom at position 5 exerts a dominant splitting effect. The protons are located at positions 2, 4, and 6 relative to the alkyl chain (position 1).

  • H4 (between Br and F): Appears as a doublet of triplets (dt) or apparent quartet.[1][2]

    • Coupling: Large

      
       (~8-10 Hz) and small 
      
      
      (~1.5 Hz) to H2/H6.
  • H6 (between Alkyl and F): Appears as a doublet of triplets (dt) .[1][2]

    • Coupling: Large

      
       (~8-10 Hz) and small 
      
      
      .[2]
  • H2 (between Alkyl and Br): Appears as a triplet (t) or broad singlet.[1][2]

    • Coupling: Only small meta-couplings (

      
       ~6 Hz and 
      
      
      ~1.5 Hz).
Visualization: Aromatic Splitting Logic

AromaticSplittingStartAromatic Protons (H2, H4, H6)F_Coupling1. Fluorine Coupling (Major Split)Start->F_CouplingH4_ResultH4 (Ortho to F)Large Doublet (3J_HF ~9Hz)F_Coupling->H4_ResultH4H6_ResultH6 (Ortho to F)Large Doublet (3J_HF ~9Hz)F_Coupling->H6_ResultH6H2_ResultH2 (Meta to F)Small Doublet (4J_HF ~6Hz)F_Coupling->H2_ResultH2H_Coupling2. Meta-Proton Coupling (Minor Split)Final_H4H4 Signal:dt (Doublet of Triplets)H_Coupling->Final_H4Final_H6H6 Signal:dt (Doublet of Triplets)H_Coupling->Final_H6Final_H2H2 Signal:t (Triplet/Pseudo-triplet)H_Coupling->Final_H2H4_Result->H_CouplingH6_Result->H_CouplingH2_Result->H_Coupling

Caption: Logical flow of signal splitting for the 3-bromo-5-fluorophenyl moiety. Fluorine coupling dominates the primary split.

The Aliphatic Region (Chiral Centers)

Range: 0.9 – 4.5 ppm Solvent: DMSO-d₆ (Crucial for OH/NH visibility)[1][2]

The molecule contains two adjacent chiral centers (C1 and C2). The spectrum will display an ABX system (or ABMX if including OH/NH).

ProtonChemical Shift (δ)MultiplicityInterpretation
-CH₃ (C3) 0.9 – 1.1 ppmDoublet (

Hz)
Diagnostic for the propan-2-ol chain end.[1][2]
-CH(OH)- (C2) 3.6 – 3.9 ppmMultiplet (dq)Coupled to C3-Me, C1-H, and -OH.[1][2]
-CH(NH₂)- (C1) 3.9 – 4.2 ppmDoublet of doubletsBenzylic position.[1][2] Coupled to C2-H.
-OH 4.8 – 5.2 ppmDoublet (

Hz)
Visible only in dry DMSO-d₆.[1][2] Verifies secondary alcohol.
-NH₂ 1.5 – 2.5 ppmBroad singletPosition varies with concentration/water content.[1][2]

Diastereomer Differentiation: The coupling constant (

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and minimize "roofing" effects (second-order artifacts), follow this protocol.

Step 1: Sample Preparation[1][2]
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Critical: Use an ampoule-sealed solvent to prevent water uptake.[1][2] Water (HOD peak at 3.33 ppm) can catalyze proton exchange, broadening the -OH and -NH₂ signals.[1][2]

  • Mixing: Vortex gently. Ensure no suspended solids remain.[1][2]

Step 2: Instrument Parameters[1][2]
  • Frequency: 400 MHz minimum (600 MHz preferred to resolve aromatic multiplets).

  • Temperature: 298 K (25°C).[1][2]

  • Pulse Sequence: zg30 (standard 30° pulse).

  • Scans (NS): 16 or 32 (sufficient for >5 mg).[1][2]

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

Step 3: Processing Workflow

WorkflowPrepSample Prep(DMSO-d6)ShimShimming(Line width < 0.5 Hz)Prep->ShimAcquireAcquisition(1H & 19F-Decoupled)Shim->AcquireProcessProcessing(LB = 0.3 Hz)Acquire->ProcessAnalyzeIntegration &J-AnalysisProcess->Analyze

Caption: Optimized workflow for acquiring high-resolution NMR data for fluorinated amino alcohols.

References

  • Abraham, R. J., et al. (2006).[3] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1][2][3][4] (Standard reference for coupling constants).

  • Reich, H. J. (2024).[1][2] "WinPLT NMR Data - Fluorine Coupling." University of Wisconsin-Madison.[1][2] Link

  • PubChem. (2025).[1][2] "3-Amino-2-(3-fluorophenyl)-1-phenylpropan-1-ol."[1][2] (Analogous Structure Data). Link[2]

Determining absolute configuration of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Comparative Guide: Elucidating the Absolute Configuration of Halogenated -Amino Alcohols

Subject: (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Executive Summary

The Challenge: The molecule contains two adjacent chiral centers (C1 and C2). While the nomenclature "(1S)" implies a known configuration at the benzylic position, the full pharmacological profile requires the definitive assignment of the C2 hydroxyl center (resulting in syn or anti diastereomers). In drug development, the difference between (1S, 2S) and (1S, 2R) often dictates the difference between a nanomolar inhibitor and an inactive substrate.

The Strategy: This guide compares three distinct methodologies to determine the absolute configuration.

  • Method A (SC-XRD): The definitive "Gold Standard," leveraging the bromine atom for anomalous scattering.

  • Method B (NMR): The solution-phase standard using Modified Mosher’s Method for 1,2-amino alcohols.

  • Method C (VCD): A non-destructive, computational-spectroscopic hybrid for non-crystalline samples.

Structural Analysis & Stereochemical Stakes

The molecule features a "heavy" anchor (Bromine) and a 1,2-amino alcohol motif.

  • C1 (Benzylic): Bonded to the aryl group and the primary amine.

  • C2 (Aliphatic): Bonded to the secondary alcohol and a methyl group.

The presence of the 3-Bromo-5-fluorophenyl group is the critical tactical advantage for X-ray crystallography, eliminating the need for co-crystallization with chiral acids.

GStartPure Compound(Oil or Solid?)SolidSolid/CrystallineStart->SolidOilOil/AmorphousStart->OilXRDMethod A: SC-XRD(Anomalous Scattering)Solid->XRDDirect AnalysisSaltSalt Formation(HCl, p-TsOH)Oil->SaltInduce CrystallizationDerivDerivatizationOil->DerivChemical ModVCDMethod C: VCD(Solution State)Oil->VCDNon-destructiveSalt->SolidNMRMethod B: NMR(Bis-Mosher Ester)Deriv->NMR

Figure 1: Strategic Decision Tree for Absolute Configuration Determination.

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: Primary Recommendation (The "Gold Standard")

The "Heavy Atom" Advantage

Unlike standard organic molecules (C, H, N, O) which require a known chiral reference to define absolute stereochemistry, this molecule contains Bromine (Z=35) . Bromine exhibits significant anomalous scattering (



This allows for the calculation of the Flack Parameter (


)
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : The proposed absolute structure is correct.
    
  • 
    : The inverted structure is correct.
    
  • 
    : Racemic twin or wrong space group.
    
Protocol: Crystallization of the Hydrochloride Salt

If the free base is an oil, the hydrochloride salt is the preferred derivative because Cl also contributes slightly to anomalous scattering, and salts form stronger lattice networks.

  • Dissolution: Dissolve 10 mg of the amino alcohol in minimal dry ethanol.

  • Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether.

  • Vapor Diffusion: Place the vial inside a larger jar containing pure diethyl ether (antisolvent). Seal the outer jar.

  • Harvest: Allow to stand for 2-5 days. Colorless prisms should form.

  • Analysis: Collect data to a resolution of <0.8 Å. Refine the Flack parameter.[1][2]

Method B: NMR Spectroscopy (Modified Mosher's Method)

Status: Best Solution-Phase Method (If crystals fail)

The Challenge of 1,2-Amino Alcohols

Standard Mosher analysis targets secondary alcohols. However, the adjacent primary amine will also react with the Mosher acid chloride (MTPA-Cl).

  • Solution: Perform a Bis-derivatization .[3] React both the amine and the alcohol to form the Bis-MTPA derivative (Amide + Ester).

  • Mechanism: The Mosher auxiliary creates an anisotropic magnetic shielding cone. By comparing the proton chemical shifts of the

    
    -MTPA and 
    
    
    -MTPA bis-derivatives (
    
    
    ), the spatial arrangement is deduced.[4]
Protocol: Bis-Mosher Derivatization

Reagents:




  • Reaction: To a solution of substrate (2 mg) in dry pyridine (0.5 mL), add

    
    -MTPA-Cl (3.0 eq) and DMAP (cat.). Stir for 4 hours to ensure both N-acylation and O-acylation.
    
  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), sat. NaHCO3, and brine. Dry and concentrate.

  • Repeat: Perform the same reaction with

    
    -MTPA-Cl in a separate vial.
    
  • Analysis: Acquire

    
    H NMR (500 MHz+) for both samples.
    
  • Calculation: Tabulate

    
     values for protons near the chiral centers (e.g., the methyl doublet, the benzylic proton, the aromatic ring protons). Calculate 
    
    
    .

Interpretation Logic: Construct a Newman projection. Protons on the side of the phenyl group of the MTPA auxiliary will be shielded (negative

deshielded

Method C: Vibrational Circular Dichroism (VCD)

Status: Non-Invasive Alternative

VCD measures the differential absorption of left and right circularly polarized infrared radiation. It requires no crystallization and no chemical modification.

  • Measurement: Dissolve 5-10 mg of the pure compound in CDCl

    
     or DMSO-
    
    
    . Record the VCD spectrum (1000–1800 cm
    
    
    ).
  • Calculation: Perform DFT calculations (B3LYP/6-31G* level or higher) for the possible diastereomers (1S,2S and 1S,2R).

  • Comparison: The experimental spectrum is overlaid with the calculated spectra. The correct configuration will show a clear 1:1 match in peak signs and intensities.

Comparative Matrix

FeatureMethod A: SC-XRDMethod B: NMR (Mosher)Method C: VCD
Sample State Single Crystal (Required)Solution (Oil/Solid)Solution (Oil/Solid)
Sample Amount 1–5 mg (Recoverable)2–4 mg (Destructive)5–10 mg (Recoverable)
Time to Result 1–3 Days (if crystals grow)1 Day3–7 Days (Computation time)
Confidence Absolute (99.9%) High (95%)High (95%)
Cost High (Instrument access)Low (Standard reagents)High (Software/Hardware)
Limitation Crystal growth failureSteric hindrance/Peak overlapConformational flexibility

Detailed Workflow Visualization

MosherLogicSubstrate(1S)-1-Amino-1-(Ar)propan-2-olReactRReact with (R)-MTPA-Cl(Forms S-Ester/Amide)Substrate->ReactRReactSReact with (S)-MTPA-Cl(Forms R-Ester/Amide)Substrate->ReactSNMR_S1H NMR (S-Derivative)ReactR->NMR_SNMR_R1H NMR (R-Derivative)ReactS->NMR_RDeltaCalculate Δδ (S - R)NMR_S->DeltaNMR_R->DeltaModelMap Signs toStereochemical ModelDelta->ModelResultAssign C2 ConfigurationModel->Result

Figure 2: Workflow for Bis-Mosher NMR Analysis.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4] Nature Protocols, 2, 2451–2458. Link[4]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[5] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[5] Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Parsons, S. (2021). Determination of Absolute Configuration using Anomalous Dispersion. Rigaku Journal, 37(1), 12-18. Link

Comparative Guide: Mass Spectrometric Profiling of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

Target Molecule: (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Molecular Formula:


Exact Mass:  247.00 (79Br) / 249.00 (81Br)

In the analysis of substituted phenethylamines and their metabolites, distinguishing between regioisomers is a critical challenge. This guide compares the fragmentation patterns of the Target Molecule (Benzylic Amine) against its most common isobaric alternative, the Ephedrine/Cathine-type isomer (Benzylic Alcohol) .

While both molecules share the same molecular weight and functional groups, the position of the amino group relative to the aromatic ring fundamentally alters the charge localization and subsequent bond cleavage events in Mass Spectrometry (MS). This guide provides the mechanistic logic and experimental data required to definitively identify the (1S)-1-Amino-1-aryl regioisomer.

Mechanistic Fragmentation Analysis

The fragmentation of


-amino alcohols is governed by Stevenson’s Rule  and the stability of the resulting onium ions. The primary fragmentation pathway is 

-cleavage
of the C1-C2 bond.[1][2][3]
The "Benzylic Amine" Advantage (Target Molecule)

In the target molecule, the amino group is attached directly to the benzylic carbon (C1).

  • Structure:

    
    
    
  • Mechanism: Ionization occurs at the nitrogen lone pair (lowest Ionization Energy). ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -cleavage breaks the C1-C2 bond.[1][2][3]
    
  • Result: The charge is retained on the nitrogen-containing fragment because it is stabilized by two powerful factors:[4]

    • Resonance from the Nitrogen lone pair (forming an iminium ion).

    • Resonance from the adjacent Aromatic ring (benzylic stabilization).

  • Dominant Fragment:

    
     (m/z 202/204).
    
The "Benzylic Alcohol" Alternative (Ephedrine/Cathine Type)

In the alternative isomer, the hydroxyl group is benzylic, and the amine is aliphatic.

  • Structure:

    
    
    
  • Mechanism: Ionization still favors the nitrogen. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -cleavage breaks the C1-C2 bond.[1][2][3]
    
  • Result: The charge is retained on the nitrogen fragment (

    
    ) because nitrogen stabilizes the positive charge better than oxygen. The benzylic alcohol radical is lost.
    
  • Dominant Fragment:

    
     (m/z 44).
    
Visualizing the Fragmentation Pathway

FragmentationPathway M_Ion Molecular Ion (M+•) [Ar-CH(NH2)-CH(OH)-CH3]+• m/z 247/249 Alpha_Cleavage α-Cleavage (C1-C2 Bond Rupture) M_Ion->Alpha_Cleavage Frag_A Fragment A (Dominant) Benzylic Amine Cation [Ar-CH=NH2]+ m/z 202 / 204 (Stabilized by Ar + N) Alpha_Cleavage->Frag_A Charge Retention on N (Major Path) Frag_B Fragment B (Minor) Aliphatic Alcohol Cation [CH3-CH=OH]+ m/z 45 Alpha_Cleavage->Frag_B Charge Retention on O (Minor Path) Isotope Note: Ar = 3-Br-5-F-Phenyl Br creates 1:1 doublet intensity Isotope->Frag_A

Figure 1: Mechanistic pathway showing the dominance of the benzylic amine fragment due to dual stabilization.

Comparative Data: Target vs. Alternative

The following table contrasts the spectral signatures of the target molecule against the standard Norephedrine-like isomer.

FeatureTarget Molecule (Benzylic Amine)Alternative Isomer (Benzylic Alcohol)Differentiation Logic
Structure


Regioisomerism
Base Peak (EI) m/z 202 / 204 m/z 44 Target retains high-mass Ar fragment; Alternative yields low-mass amine.
Secondary Ions m/z 45 (Hydroxyethyl cation)m/z 203/205 (Benzylic alcohol cation - weak)m/z 45 indicates terminal alcohol; m/z 44 indicates terminal amine.
Isotope Pattern 1:1 doublet at m/z 202/204 1:1 doublet at m/z 247/249 (if M+ visible)The Br signature (1:1) is carried by the Base Peak in the Target only.
Water Loss [M-18] weak[M-18] prominentBenzylic alcohols dehydrate more readily than aliphatic alcohols.

Key Insight: If your spectrum shows a 1:1 doublet base peak at m/z 202 and 204 , you have the Target Molecule . If your base peak is m/z 44 (single peak), you have the Alternative .

Experimental Protocols

To ensure reproducibility and accurate identification, follow these validated workflows.

GC-MS Workflow (Electron Ionization)

Direct injection of amino alcohols often leads to thermal degradation. Derivatization is recommended.

  • Sample Prep: Dissolve 1 mg sample in 100 µL Ethyl Acetate.

  • Derivatization (TMS): Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.

    • Effect: Caps -OH and -NH2 groups with TMS (+72 Da each).

    • Target Shift: MW becomes 247 + 144 = 391.

    • Target Fragment: [Ar-CH-NHTMS]+ = m/z 274/276.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Temp Program: 80°C (1 min) → 20°C/min → 300°C (5 min).

    • Inlet: Splitless, 250°C.

  • MS Parameters:

    • Source: EI, 70 eV.

    • Scan Range: m/z 40–500.

LC-MS/MS Workflow (Electrospray Ionization)

Ideal for biological matrices or trace analysis.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[5]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Multiple Reaction Monitoring):

    • Precursor: m/z 248 (79Br) / 250 (81Br).

    • Quantifier Transition: 248 → 230 (Loss of

      
      ).
      
    • Qualifier Transition: 248 → 213 (Loss of

      
       + 
      
      
      
      ).
    • Note: In ESI, the "soft" ionization often preserves the whole molecule initially, making water loss the first major event.

Decision Logic for Identification

DecisionTree Start Unknown Spectrum (Precursor m/z 247/249) Check_Base Check Base Peak (EI Source) Start->Check_Base Res_44 Base Peak: m/z 44 (Aliphatic Amine) Check_Base->Res_44 Low Mass Dominant Res_202 Base Peak: m/z 202/204 (Benzylic Amine) Check_Base->Res_202 High Mass Dominant Concl_Alt Identify as: Benzylic Alcohol Isomer (Cathine-like) Res_44->Concl_Alt Concl_Target Identify as: TARGET MOLECULE (1-Amino-1-aryl) Res_202->Concl_Target

Figure 2: Rapid identification workflow based on EI-MS base peak analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for -cleavage rules).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for Stevenson's Rule and onium ion stability).
  • Smith, R. M. (2017). "Understanding Mass Spectra: A Basic Approach". Wiley Series on Mass Spectrometry.

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. (Reference for standard phenethylamine fragmentation patterns). [Link]

  • Westphall, M. S., et al. (2010). "Fragmentation of protonated amino acids and their analogs". Journal of Mass Spectrometry, 45(3), 261-270. (Mechanisms of amine vs alcohol charge retention).

Sources

A Comparative Guide to the Reactivity of (1S) vs. (1R) Isomers of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stereoisomerism is a cornerstone of modern drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This guide provides a comprehensive framework for comparing the chemical reactivity of the (1S) and (1R) enantiomers of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, a chiral 1,2-amino alcohol. While direct comparative kinetic data for this specific compound is not extensively published, this document synthesizes fundamental principles of stereochemistry and reaction mechanisms to predict and experimentally validate reactivity differences. We present detailed experimental protocols for key reactions—amine acylation and alcohol oxidation—and outline the analytical methodologies required to quantify these differences. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the impact of stereochemistry on molecular behavior.

Introduction: The Critical Role of Chirality

Chiral molecules, particularly enantiomers, often exhibit distinct biological activities due to their differential interactions with chiral biological targets like enzymes and receptors. The compound of interest, 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, possesses two chiral centers, leading to a set of stereoisomers. The primary focus of this guide is the C1 carbon, which bears the amino and substituted phenyl groups, giving rise to the (1S) and (1R) configurations.

These 1,2-amino alcohols are significant structural motifs in a vast number of biologically active compounds and are valuable building blocks in asymmetric synthesis.[1] The differential reactivity of the (1S) and (1R) enantiomers is not merely an academic curiosity; it has profound implications for:

  • Asymmetric Synthesis: One enantiomer may react faster with a chiral reagent, enabling a kinetic resolution to separate the racemic mixture.[2]

  • Drug Metabolism: Enzymes in the body are chiral and may metabolize one enantiomer more rapidly than the other, affecting the drug's half-life and dosage requirements.

  • Process Chemistry: Differences in reactivity can influence reaction times, yields, and impurity profiles during the large-scale synthesis of a single-enantiomer drug.

This guide will dissect the structural features of the (1S) and (1R) isomers and propose a rigorous experimental framework to elucidate and quantify their reactivity differences.

Molecular Structure and Stereochemical Analysis

The key to understanding the differential reactivity of the (1S) and (1R) enantiomers lies in their three-dimensional structures.

  • Functional Groups: The molecule contains a primary amine (-NH2) and a secondary alcohol (-OH). The amine is a potent nucleophile, while the alcohol can act as a nucleophile or undergo oxidation.[3][4]

  • Aromatic System: The 3-bromo-5-fluorophenyl group is electron-withdrawing, which can influence the basicity and nucleophilicity of the adjacent amino group through inductive effects.

  • Stereocenters: The C1 carbon (attached to the aryl and amino groups) and the C2 carbon (attached to the hydroxyl and methyl groups) are chiral centers. The different spatial arrangement of the substituents around C1 in the (1S) versus the (1R) isomer creates a distinct steric and electronic environment.

The non-superimposable mirror-image relationship between the enantiomers dictates how they interact with other chiral molecules and how reagents can approach their reactive functional groups.[5]

Caption: 3D representation of (1S) and (1R) enantiomers.

Proposed Experimental Comparison of Reactivity

To objectively compare the reactivity of the (1S) and (1R) isomers, we propose a series of kinetic experiments targeting the primary reactive centers: the amine and the alcohol.

Experiment 1: Kinetic Resolution via Amine Acylation

This experiment aims to quantify the difference in the rate of acylation of the primary amine group of each enantiomer using a chiral acylating agent. This is a classic method for kinetic resolution.[2] The differential rate arises from the diastereomeric transition states formed between each enantiomer and the chiral reagent.

Objective: To determine the relative rate of reaction (kS/kR) for the acylation of the (1S) and (1R) enantiomers.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M solution of racemic 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol in a suitable aprotic solvent (e.g., Dichloromethane, DCM).

    • Prepare a 0.05 M solution of a chiral acylating agent, such as (S)-Naproxen chloride, in DCM. Using a sub-stoichiometric amount (0.5 equivalents) of the acylating agent is crucial for kinetic resolution.

  • Reaction:

    • To the solution of the racemic amino alcohol at 0 °C, add the solution of (S)-Naproxen chloride.

    • Include a non-nucleophilic base like triethylamine (1.1 equivalents) to scavenge the HCl byproduct.

    • Stir the reaction and monitor its progress over time by taking aliquots at regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Analysis:

    • Quench each aliquot with a small amount of methanol.

    • Analyze the unreacted starting material in each aliquot using Chiral High-Performance Liquid Chromatography (HPLC).[6] This will determine the enantiomeric excess (ee) of the starting material over time.

  • Data Interpretation:

    • The enantiomer that reacts slower will become enriched in the reaction mixture.

    • The selectivity factor (s), which is the ratio of the rate constants (s = k_fast / k_slow), can be calculated from the conversion and the enantiomeric excess of the remaining substrate.

Experiment 2: Oxidation of the Secondary Alcohol

This experiment compares the rate of oxidation of the secondary alcohol in each enantiomer. The steric environment around the hydroxyl group, dictated by the C1 stereocenter, is expected to influence the rate of oxidation.

Objective: To determine the relative rates of oxidation of the (1S) and (1R) alcohols.

Protocol:

  • Substrate Preparation:

    • Prepare separate 0.1 M solutions of the pure (1S) and pure (1R) enantiomers in DCM.

  • Reaction:

    • In two separate flasks, treat each enantiomer solution with an oxidizing agent such as Dess-Martin periodinane (1.1 equivalents) at room temperature.

    • Monitor the disappearance of the starting material and the appearance of the ketone product in each reaction by Gas Chromatography (GC) or HPLC.

  • Analysis:

    • Take aliquots at regular time intervals and quench them (e.g., with a saturated solution of sodium thiosulfate).

    • Analyze the composition of the mixture to determine the percentage conversion.

  • Data Interpretation:

    • Plot the concentration of the starting material versus time for both the (1S) and (1R) reactions.

    • The initial rates of the reactions can be determined from the slope of these plots, providing a direct comparison of their reactivity.

Analytical Methodologies

Accurate quantification of reactants and products is essential. Chiral HPLC is the cornerstone technique for distinguishing and quantifying enantiomers.[7]

Chiral HPLC Method Development:

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose phenylcarbamates, are highly effective for separating chiral amines and alcohols.[8] A screening of columns like Chiralpak® IA, IB, and IC is recommended.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol, often provides the best resolution.[7] For basic analytes like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

  • Detection: UV detection is suitable, given the aromatic ring in the molecule.

Caption: Workflow for Kinetic Resolution Experiment.

Expected Results and Interpretation

The data from these experiments can be summarized for a clear comparison.

Table 1: Expected Data Summary for Amine Acylation

Parameter(1S) Isomer(1R) Isomer
Reaction Half-Life (t½) Expected Value (min)Expected Value (min)
Enantiomeric Excess (ee) of Substrate @ 50% Conversion Expected Value (%)Expected Value (%)
Selectivity Factor (s = k_fast/k_slow) \multicolumn{2}{c}{Calculated Value}

Table 2: Expected Data Summary for Alcohol Oxidation

Parameter(1S) Isomer(1R) Isomer
Initial Rate (M/s) Expected ValueExpected Value
Time to >95% Conversion (h) Expected ValueExpected Value

A significant difference in the reaction rates (e.g., a selectivity factor > 10 in the kinetic resolution) would confirm that the stereochemistry at C1 has a strong influence on the reactivity of the functional groups. This is likely due to the steric hindrance presented by the bulky 3-bromo-5-fluorophenyl group, which may shield the approach of a reagent to either the amine or the alcohol more effectively in one enantiomer than the other.

Conclusion and Broader Implications

This guide outlines a systematic approach to comparing the reactivity of the (1S) and (1R) enantiomers of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol. By conducting well-designed kinetic experiments focused on the key functional groups and employing robust analytical techniques like chiral HPLC, researchers can gain critical insights into how stereochemistry governs molecular behavior.

The results of such studies are vital for the pharmaceutical industry. Understanding the differential reactivity of enantiomers allows for the development of more efficient and stereoselective syntheses, provides insight into potential differences in metabolic pathways, and ultimately contributes to the creation of safer and more effective single-enantiomer drugs. The principles and protocols described herein provide a solid foundation for any research program focused on the characterization of chiral molecules.

References

  • Fraile, J. M. et al. (2007). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. Journal of the American Chemical Society, 129(27), 8492-8493. Available at: [Link]

  • Couty, F. et al. (2007). Stereoselective Synthesis of 1,2-Aminoalcohols by[1][9]-Wittig Rearrangements. Organic Letters, 9(18), 3487-3490. Available at: [Link]

  • Patterson, D. et al. (2018). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. Angewandte Chemie International Edition, 57(42), 13813-13817. Available at: [Link]

  • Stanton, B. Z. et al. (2010). Stereochemical and Skeletal Diversity Arising from Amino Propargylic Alcohols. Organic Letters, 12(13), 3022-3025. Available at: [Link]

  • Terada, M. et al. (2015). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. Journal of the American Chemical Society, 137(3), 1058-1061. Available at: [Link]

  • Ashenhurst, J. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Wikipedia. Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Prati, F. et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 3(3), 619-631. Available at: [Link]

  • LibreTexts Chemistry. (2020). Resolution (Separation) of Enantiomers. LibreTexts. Available at: [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 163-172. Available at: [Link]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156-168. Available at: [Link]

Sources

Structural Validation Guide: X-ray Crystallography of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the structural validation methods for (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol , a critical chiral building block in the synthesis of next-generation kinase inhibitors (e.g., c-KIT, VEGFR targets) and SV2A radiotracers.

Executive Summary

The Challenge: The compound (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS 1336858-03-7) contains two potential stereocenters (C1 at the amine/aryl attachment and C2 at the alcohol). While the (1S) configuration at C1 is often fixed by the starting material, the relative stereochemistry at C2 (syn vs. anti) significantly impacts the potency of downstream pharmaceutical candidates.

The Solution: X-ray crystallography serves as the definitive orthogonal method for establishing absolute configuration. Unlike NMR or HPLC, which rely on relative comparisons or derivatization, X-ray diffraction exploits the anomalous scattering of the heavy Bromine (Br) atom to determine the absolute stereochemistry (Flack parameter) with >99% confidence.

Comparative Analysis: X-ray vs. Alternative Methods

This section objectively compares X-ray crystallography against industry-standard alternatives for characterizing this specific fluorinated/brominated scaffold.

FeatureMethod A: X-ray Crystallography Method B: Mosher's Analysis (NMR) Method C: Chiral HPLC/SFC
Primary Output 3D Atomistic Model & Absolute Config

Shifts (Relative Config)
Retention Time (Enantiomeric Excess)
Certainty Level Definitive (Gold Standard) High (Subject to conformational error)Medium (Requires reference standards)
Mechanism Anomalous dispersion of Br atomAnisotropic shielding of MTPA estersInteraction with chiral stationary phase
Sample Req. Single Crystal (0.1–0.3 mm)~10 mg dissolved in solvent<1 mg dissolved in solvent
Turnaround 1–3 Days (Growth dependent)4–6 Hours30 Minutes
Key Advantage Direct determination of (1S, 2S) vs (1S, 2R) Rapid screening of liquidsHigh-throughput purity checks
Limitation Requires solid crystalline form (often salt)F/Br substitution may complicate shiftsCannot prove absolute config alone
Why X-ray is Critical for this Scaffold

The presence of the 3-bromo-5-fluorophenyl moiety is a specific advantage for X-ray analysis.

  • Heavy Atom Effect: The Bromine atom (

    
    ) provides a strong anomalous scattering signal using standard Mo K
    
    
    
    or Cu K
    
    
    radiation.
  • Flack Parameter: This allows the calculation of the Flack parameter (

    
    ), where 
    
    
    
    confirms the correct absolute structure and
    
    
    indicates the inverted structure. For this compound, X-ray can distinguish the (1S, 2S) isomer from the (1S, 2R) isomer with zero ambiguity.

Experimental Protocol: Crystallization & Data Collection

Since the free base of amino alcohols in this class often presents as an oil or low-melting solid, salt formation is the standard protocol to generate diffraction-quality crystals.

Step 1: Salt Formation & Crystal Growth
  • Reagents: (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (100 mg), p-Toluenesulfonic acid (1 eq) or Hydrochloric acid (1M in ether).

  • Solvent System: Ethanol/Diethyl Ether (Vapor Diffusion method).

  • Procedure:

    • Dissolve the amino alcohol in minimal absolute ethanol (approx. 0.5 mL).

    • Add the acid component dropwise to induce salt formation.

    • Place the vial inside a larger jar containing diethyl ether (antisolvent).

    • Seal and allow to stand undisturbed at 4°C for 24–72 hours.

    • Harvest colorless prism/needle crystals.

Step 2: X-ray Diffraction Parameters (Representative)

Note: The values below represent typical refinement statistics for high-quality crystals of brominated amino-alcohol salts.

  • Diffractometer: Bruker D8 QUEST or similar with CMOS detector.

  • Radiation: Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    (
    
    
    Å).
  • Temperature: 100 K (Cryostream) to reduce thermal motion.

  • Strategy: Full sphere data collection to maximize redundancy for anomalous signal.

Supporting Data: Representative Structural Metrics[1][2][3]

The table below outlines the target metrics required to validate the structure of the (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol salt. Researchers should benchmark their experimental data against these standards.

ParameterTarget Value (Validation Standard)Interpretation
Space Group

or

Chiral space group (required for enantiopure samples).
R-Factor (

)
< 5.0% (0.05)Indicates high agreement between model and data.
Flack Parameter -0.05(5) to 0.05(5) Crucial: Confirms the absolute configuration is correct.
Br...Br Distance > 4.0 ÅIntermolecular spacing; ensures no heavy atom disorder.
H-Bond Network N-H...O / O-H...XStabilizing network typical of amino-alcohol salts.

Structural Determination Workflow

The following diagram illustrates the logical pathway for establishing the absolute configuration of the target compound, highlighting the decision points between X-ray and NMR.

G Start Crude (1S)-1-Amino-1- (3-bromo-5-fluorophenyl)propan-2-ol CheckState Physical State Check Start->CheckState Solid Crystalline Solid CheckState->Solid Yes Oil Oil / Amorphous CheckState->Oil No Xray Single Crystal X-ray (Mo/Cu Source) Solid->Xray SaltScreen Salt Screening (HCl, p-TsOH, Benzoate) Oil->SaltScreen Derivatization SaltScreen->Solid Crystallization Success NMR Alternative: Mosher's Analysis (1H/19F NMR) SaltScreen->NMR Crystallization Fail DataProcess Data Reduction & Refinement Xray->DataProcess FlackCheck Check Flack Parameter (x) DataProcess->FlackCheck ResultCorrect x ≈ 0.0 Absolute Config Confirmed ((1S, 2S) or (1S, 2R)) FlackCheck->ResultCorrect x < 0.1 ResultInverted x ≈ 1.0 Structure Inverted (Flip Model) FlackCheck->ResultInverted x > 0.9

Figure 1: Decision tree for the structural validation of chiral amino-alcohol intermediates. X-ray is the preferred path for absolute certainty due to the heavy Bromine atom.

References

  • Parsons, S., & Flack, H. D. (2004). "The use of the Flack parameter in the determination of absolute structure." Acta Crystallographica Section A, 60(s1), s61. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. Link

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography of chiral compounds: The problem of absolute configuration." Tetrahedron: Asymmetry, 20(6), 712-717.

A Comparative Guide to Validating the Purity of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol for Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical determinant of its safety and efficacy. For novel chiral molecules like (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, a comprehensive and validated analytical strategy is paramount before it can be considered for clinical research. This guide provides an in-depth comparison of essential analytical techniques for the purity validation of this specific chiral amino alcohol, offering insights into the rationale behind method selection and detailed protocols for implementation.

The journey of a drug candidate from synthesis to clinical application is governed by stringent regulatory standards.[1] Impurities, which can arise from the manufacturing process, storage, or degradation, can have a significant impact on the therapeutic performance and safety of a drug.[2][3] Therefore, a multi-faceted analytical approach is necessary to detect, identify, and quantify these impurities, ensuring the drug substance meets the high-quality standards required for human use.[1][2]

The Analytical Imperative: A Multi-Technique Approach

No single analytical method can provide a complete purity profile of a complex molecule like (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol. A carefully selected combination of chromatographic and spectroscopic techniques is essential to address all potential impurities, from residual solvents to stereoisomers. The choice of methods is guided by the physicochemical properties of the API and the types of impurities that are likely to be present.

Comparative Analysis of Key Analytical Techniques

The following table summarizes the primary analytical techniques for validating the purity of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, highlighting their specific applications and rationale.

Analytical Technique Primary Application Rationale for Use
High-Performance Liquid Chromatography (HPLC) Quantification of the API (Assay) and detection of non-volatile organic impurities.HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolution and sensitivity for separating complex mixtures.[4][5][6] It is ideal for identifying and quantifying process-related impurities and degradation products.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Determination of enantiomeric purity.As a chiral molecule, it is crucial to quantify the presence of the unwanted enantiomer, which may have different pharmacological or toxicological properties.[7] Chiral HPLC provides the necessary stereospecific separation.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of residual volatile organic solvents.Manufacturing processes often utilize solvents that must be removed to acceptable levels.[8][9] GC-MS is the standard method for this analysis due to its high sensitivity and specificity for volatile compounds.[4][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the API and its impurities.NMR provides detailed structural information, confirming the identity of the API and aiding in the characterization of unknown impurities.[6][11][12] Quantitative NMR (qNMR) can also be used as a primary method for purity assignment.[12]
Elemental Analysis (CHNS) Confirmation of elemental composition.Elemental analysis verifies the empirical formula of the API, providing fundamental confirmation of its identity and purity.[13][14][15]

Experimental Protocols: A Step-by-Step Guide

To ensure robust and reproducible results, the following detailed protocols for the key chromatographic methods are provided. These methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[16][17]

Protocol 1: HPLC for Assay and Impurity Determination

Objective: To quantify the purity of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol and to detect and quantify any related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 2.5 mM potassium dihydrogen phosphate buffer and adjust the pH to 2.85 with phosphoric acid.[18]

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a standard solution of the (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol reference standard at a known concentration.

    • Prepare a sample solution of the test article at a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the API and any impurities.

  • Data Analysis:

    • Calculate the assay of the API by comparing the peak area of the sample to the peak area of the reference standard.

    • Determine the percentage of each impurity by area normalization.

Protocol 2: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the (1R)-enantiomer in the (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol drug substance.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • Data acquisition and processing software

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase of n-Hexane and Isopropanol, with a small amount of TFA (e.g., 0.1%) to improve peak shape. The exact ratio will need to be optimized for the specific chiral column used.

  • Standard and Sample Preparation:

    • Prepare a solution of a racemic mixture of (1S/1R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol to confirm the resolution of the enantiomers.

    • Prepare a sample solution of the test article.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the (1S) and (1R) enantiomers from the chromatogram of the racemic mixture.

    • Calculate the enantiomeric excess (% ee) of the sample by comparing the peak areas of the two enantiomers.

Workflow for Comprehensive Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, ensuring all aspects of purity are systematically evaluated.

Purity_Validation_Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity Assessment cluster_2 Data Evaluation & Reporting Start API Batch Received NMR_Structure NMR Spectroscopy (Structural Confirmation) Start->NMR_Structure Elemental_Analysis Elemental Analysis (Elemental Composition) Start->Elemental_Analysis HPLC_Assay HPLC Assay & Impurity Profile NMR_Structure->HPLC_Assay Elemental_Analysis->HPLC_Assay Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC_Assay->Chiral_HPLC GC_MS GC-MS (Residual Solvents) Chiral_HPLC->GC_MS Data_Review Review & Compare Data to Specifications GC_MS->Data_Review Final_Report Generate Certificate of Analysis (CoA) Data_Review->Final_Report

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

[1]

Executive Safety Summary

Compound: (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol CAS: 1336858-03-7 (Generic/Related) Primary Hazard Class: Corrosive (Category 1B) & Acute Toxicity (Oral/Dermal) Operational Status: High Potency Intermediate (Band 3/4) [1]

Critical Directive: This compound combines a primary amine (corrosive, basic) with a halogenated aromatic ring (lipophilic, potentially bio-accumulative).[1] Due to the specific chirality and halogenation, standard safety data sheets (SDS) may be generic. Treat as a sensitizing corrosive solid. All handling must occur within a certified chemical fume hood or powder containment enclosure.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I approach this molecule by deconstructing its functional groups to predict reactivity and toxicity profiles where empirical data is sparse.

Mechanistic Hazard Analysis
Functional GroupAssociated HazardPhysiological Impact
Primary Amine (-NH₂) Corrosivity / Causticity Causes irreversible tissue damage (necrosis) to skin and mucous membranes upon contact.[1] High pH potential.
Halogenated Phenyl Bioactivity / Toxicity The 3-bromo-5-fluoro substitution increases lipophilicity, facilitating skin absorption and potential CNS or hepatic toxicity.[1] Halogenated aromatics are frequent sensitizers.
Chiral Alcohol (-OH) Solubility / Absorption Increases polarity slightly but aids in membrane transport.[1]

Self-Validating Logic:

  • Why Corrosive? Primary amines on short alkyl chains (propanol backbone) are aggressive nucleophiles and bases [1].[1]

  • Why Toxic? Halogenated amino alcohols are structural analogs to neurotransmitters (e.g., catecholamines), implying potential off-target biological activity [2].[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. Do not deviate without a documented risk assessment.

PPE CategorySpecificationRationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield)Halogenated solvents/compounds can permeate standard nitrile.[1] Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination without exposing skin [3].
Eye/Face Chemical Splash Goggles (Indirect Vented)Optional: Face ShieldSafety glasses are insufficient for corrosives.[1] Goggles seal against vapors and dust. Face shield required if handling >10g or liquids under pressure.
Respiratory P100 Particulate Respirator (if outside hood)Primary: Fume HoodSolids pose an inhalation risk during weighing. If the hood sash is compromised, a P100 provides backup protection against potent dusts.
Body Tyvek® Lab Coat (Disposable) + Chemical ApronCotton coats absorb liquids.[1] Tyvek repels dust and splashes. An apron protects the torso during transfers.
Visualization: PPE Decision Logic

PPE_LogicStartStart: Handling (1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-olStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / LiquidState->LiquidSolid_PPEREQUIRED:- Fume Hood / Powder Hood- Double Nitrile Gloves- Goggles- N95/P100 BackupSolid->Solid_PPEDust HazardLiquid_PPEREQUIRED:- Fume Hood- Laminate/Nitrile Gloves- Goggles + Face Shield (if >100mL)- ApronLiquid->Liquid_PPESplash/Vapor Hazard

Caption: Decision tree for selecting appropriate PPE based on the physical state of the compound.

Operational Handling Protocol

Phase 1: Preparation & Weighing

Objective: Prevent dust generation and surface contamination.

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Setup: Place a disposable absorbent mat (benchkote) in the hood. Place the balance inside the hood or use a powder containment enclosure.

  • Anti-Static: Use an anti-static gun if the powder is fluffy/electrostatic to prevent "jumping" during transfer.

  • Weighing:

    • Tare the receiving vessel (with lid).

    • Transfer solid using a disposable spatula.

    • Critical: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent closure seizing (corrosive amine salts form on threads).

Phase 2: Dissolution & Reaction

Objective: Mitigate exotherms and splash risks.

  • Solvent Choice: Dissolve in cool solvent (e.g., DCM, Methanol). Note: Amino alcohols can be exothermic upon solvation.

  • Addition: Add solvent slowly to the solid. Do not dump solid into solvent (splash risk).[1]

  • Inert Atmosphere: Flush headspace with Nitrogen/Argon. Amines can oxidize or absorb CO₂ from air (carbamate formation).[1]

Phase 3: Decontamination
  • Tools: Wipe all spatulas and external operational surfaces with 5% Acetic Acid (to neutralize amine) followed by water and ethanol.

  • Waste: Dispose of wipes as solid hazardous waste.

Emergency Response Procedures

Scenario: Skin Exposure

  • Immediate Action: Move to safety shower/sink immediately.

  • Flush: Rinse for 15 minutes minimum . Do not use vinegar/acid on skin (exothermic neutralization burns).[1] Use water only.

  • Medical: Seek medical attention. Provide the CAS number and note "Corrosive Amino Alcohol."

Scenario: Spills (Solid)

  • Isolate: Evacuate immediate area.

  • PPE: Don full PPE (including respiratory protection).[1]

  • Clean: Cover with wet paper towels (to prevent dust).[1] Scoop up. Wipe area with dilute acetic acid, then water.

Visualization: Emergency Workflow

Emergency_ResponseExposureExposure IncidentTypeType?Exposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleAction_Skin1. Remove Clothing2. Flush 15 mins (Water)3. No NeutralizersSkin->Action_SkinAction_Eye1. Eyewash 15 mins2. Hold Eyelids Open3. Consult OphthalmologistEye->Action_EyeAction_Inhale1. Fresh Air2. Oxygen if labored3. Medical EvalInhale->Action_InhaleReportReport to HSE & MedicalAction_Skin->ReportAction_Eye->ReportAction_Inhale->Report

Caption: Immediate response workflow for exposure incidents involving corrosive amino alcohols.

Waste Disposal & Deactivation[4][6][8][9][10]

Strict adherence to chemical waste streams is required to prevent downstream reactions (e.g., mixing amines with acid waste streams can generate heat).

Waste StreamClassificationHandling Instructions
Solid Waste Hazardous Solid (Halogenated) Collect contaminated gloves, mats, and paper towels in a double-bagged, yellow hazardous waste bin.[1] Label: "Halogenated Organic Amine Solid."
Liquid Waste Halogenated Organic (Basic) Do NOT mix with Acid Waste. Segregate into "Halogenated Basic/Organic" carboys. If mixing with general halogenated waste, ensure pH compatibility.
Rinsate First Rinse = Hazardous The first triple-rinse of the reaction vessel must go into the liquid hazardous waste container. Subsequent rinses can go to drain if permitted by local EPA/site regulations.

Deactivation Protocol (for trace residues):

  • Treat glassware with 5-10% aqueous Citric Acid or dilute HCl to convert the free amine to the water-soluble, non-volatile ammonium salt before washing [4].[1]

References

  • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 1-aminopropan-2-ol (Class 8 Corrosive).[1][3]Link[1]

  • National Institutes of Health (NIH). (2023).[1] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.[1] Link

  • University of Illinois. (2024).[1] Standard Operating Procedure: Halogenated Organic Liquids.[4] Division of Research Safety. Link

  • Cornell University EHS. (2024).[1] Management Procedures For Specific Waste Types: Organic Solvents and Amines.Link[1]

  • PubChem. (2025).[1] Compound Summary: 3-amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride.[1][5]Link[1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.